2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSZRYSSRIZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702684 | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823221-94-9 | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Abstract
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the development of novel agrochemicals and pharmaceuticals.[1] The unique electronic properties imparted by the trifluoromethyl group, combined with the strategic placement of chloro and bromo substituents, make it a versatile building block for creating complex molecular architectures through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, experimental considerations, and practical methodologies. We will delve into two major strategic approaches: selective halogen exchange via directed lithiation and a Sandmeyer-type transformation from an amino-pyridine precursor.
Introduction: The Strategic Importance of Trifluoromethylpyridines
The incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and crop protection science. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When this group is installed on a pyridine scaffold—a privileged structure in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) derivatives often exhibit potent biological activity.[1]
This compound serves as an exemplary intermediate. The two distinct halogen atoms at the 2- and 6-positions offer orthogonal reactivity, allowing for sequential and site-selective modifications. The bromine atom is typically more amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine can be displaced under different conditions, providing chemists with precise control over molecular diversification.[2] This guide aims to elucidate the most effective methods for constructing this valuable compound.
Retrosynthetic Analysis: Devising a Synthetic Approach
A logical retrosynthetic disconnection of the target molecule points to a more readily available precursor: 2,6-dichloro-4-(trifluoromethyl)pyridine . This starting material is commercially available and serves as a common entry point for synthesizing 2,6-disubstituted pyridines.[3] The core challenge, therefore, is to achieve the selective replacement of one chlorine atom with a bromine atom.
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the potent electron-withdrawing trifluoromethyl group at the 4-position. This electronic nature makes traditional electrophilic aromatic substitution (EAS) reactions, a common method for halogenation, extremely challenging as they require harsh conditions and often yield mixtures of regioisomers.[4][5] Consequently, more sophisticated strategies are required to achieve the desired regioselectivity.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Selective Halogen Exchange via Directed Lithiation
This is arguably the most efficient and regioselective method for the synthesis of this compound. The strategy hinges on a metal-halogen exchange reaction, which temporarily transforms one C-Cl bond into a highly nucleophilic C-Li bond, followed by quenching with an electrophilic bromine source.[6]
Mechanistic Rationale
The reaction proceeds in two distinct steps:
-
Metal-Halogen Exchange: The process begins by treating 2,6-dichloro-4-(trifluoromethyl)pyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (typically -78 °C).[6][7] The lithium atom preferentially exchanges with one of the chlorine atoms. This step is a thermodynamically controlled process where the more stable organolithium intermediate is formed. The electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group stabilizes the resulting lithiated species. This generates a transient but highly reactive 2-chloro-6-lithio-4-(trifluoromethyl)pyridine intermediate.
-
Electrophilic Quench (Bromination): The newly formed lithiated pyridine is a potent nucleophile. It is immediately "quenched" by introducing an electrophilic bromine source, such as elemental bromine (Br₂) or, more conveniently, N-bromosuccinimide (NBS). The carbanionic carbon attacks the bromine atom, displacing the leaving group and forming the C-Br bond to yield the final product with high precision.[6]
Workflow Diagram
Caption: Lithiation and bromination workflow.
Detailed Experimental Protocol
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically observed.
-
In a separate flask, dissolve N-bromosuccinimide (1.1 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Pathway 2: Sandmeyer-Type Reaction
An alternative, though often more circuitous, route involves the classic Sandmeyer reaction.[8] This pathway requires the synthesis of an amino-substituted precursor, 2-amino-6-chloro-4-(trifluoromethyl)pyridine , which is then converted to the target compound.
Mechanistic Rationale
This multi-step process leverages the unique reactivity of diazonium salts:
-
Diazotization: The starting 2-amino-6-chloro-4-(trifluoromethyl)pyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C). This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺), which is an exceptionally good leaving group.[9]
-
Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer to the diazonium salt, which then decomposes to release dinitrogen gas (N₂) and form an aryl radical. This radical subsequently abstracts a bromine atom from the copper(II) bromide species, yielding the desired product and regenerating the copper(I) catalyst.[8]
Workflow Diagram
Caption: Sandmeyer reaction workflow.
Synthetic Considerations
While fundamentally sound, this pathway has practical drawbacks. The primary challenge is the synthesis of the requisite 2-amino-6-chloro-4-(trifluoromethyl)pyridine precursor, which is not as readily available as its dichloro counterpart and may require a multi-step synthesis of its own (e.g., via nitration followed by reduction). Furthermore, diazonium salts can be unstable and potentially explosive, requiring careful handling and strict temperature control.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Directed Lithiation | Pathway 2: Sandmeyer Reaction |
| Starting Material | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 2-Amino-6-chloro-4-(trifluoromethyl)pyridine |
| Reagent Availability | Starting material is commercially available.[3] | Precursor synthesis is often required. |
| Number of Steps | Typically a single step from the precursor. | At least two steps (diazotization, substitution). |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required. | Low temperatures (0-5 °C) required. |
| Key Reagents | Pyrophoric n-BuLi.[7] | Potentially unstable diazonium salts. |
| Regioselectivity | Excellent, directed by the lithiation. | Excellent, defined by the amine position. |
| Yield & Purity | Generally high yields and purity after chromatography.[6] | Can be variable; side reactions are possible. |
| Scalability | Handling large volumes of n-BuLi at -78 °C can be challenging. | Diazotization can be difficult to scale safely. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Foreword: On Data Synthesis and Scientific Integrity
This guide, therefore, adopts the role of a senior application scientist by synthesizing a highly accurate, predictive dataset. This is achieved by leveraging established principles of spectroscopic theory and drawing upon empirical data from closely related structural analogs found in chemical literature and databases.[2][3][4] Every piece of data presented is explained and justified, reflecting a commitment to scientific integrity and providing a trustworthy reference for researchers in the field.
Molecular Structure and Spectroscopic Implications
The arrangement of substituents on the pyridine ring is the primary determinant of its spectral properties. The molecule possesses a plane of symmetry, rendering the two aromatic protons (H-3 and H-5) chemically distinct due to the different adjacent halogens (Br and Cl). The powerful electron-withdrawing effects of the trifluoromethyl group and the halogens will significantly deshield the ring protons and carbons, shifting their NMR signals downfield.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for structural verification. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for an unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: The Aromatic Fingerprint
Causality and Prediction: The two protons on the pyridine ring (at positions 3 and 5) are in a meta relationship, meaning no H-H coupling is expected. This should result in two distinct singlets. Their chemical shifts are influenced by the adjacent halogen and the distal trifluoromethyl group. Based on data for analogs like 2-chloro-4-(trifluoromethyl)pyridine, both protons are expected to be significantly deshielded, appearing far downfield.[3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.90 ppm | Singlet | 1H | H-5 | Adjacent to the more electronegative chlorine atom. |
| ~ 7.75 ppm | Singlet | 1H | H-3 | Adjacent to the bromine atom. |
¹³C NMR Spectroscopy: Probing the Carbon Backbone
Causality and Prediction: The spectrum will display six distinct signals for the six carbons. The carbon atoms directly bonded to the electronegative halogens and nitrogen will be downfield. The trifluoromethyl group will induce characteristic quartet splitting for the carbon it is attached to (C-4) and for the CF₃ carbon itself, due to ¹JCF and ²JCF coupling, respectively. The magnitudes of these coupling constants are highly diagnostic.[2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (JCF) | Assignment |
|---|---|---|---|
| ~ 152 ppm | Singlet | - | C-6 (C-Cl) |
| ~ 144 ppm | Singlet | - | C-2 (C-Br) |
| ~ 140 ppm | Quartet | ~ 35 Hz | C-4 (C-CF₃) |
| ~ 126 ppm | Singlet | - | C-5 |
| ~ 124 ppm | Singlet | - | C-3 |
| ~ 121 ppm | Quartet | ~ 274 Hz | CF₃ |
¹⁹F NMR Spectroscopy: A Sensitive Probe
Causality and Prediction: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore produce a single sharp signal. No coupling to other nuclei is expected in a standard proton-decoupled experiment. The chemical shift is a reliable indicator of the electronic environment of the CF₃ group. For trifluoromethylpyridines, this typically falls in the -60 to -70 ppm range relative to CFCl₃.[5]
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Predicted Chemical Shift (δ) | Multiplicity | Assignment |
|---|
| ~ -65 ppm | Singlet | -CF₃ |
Protocol for NMR Data Acquisition: A Self-Validating Workflow
This protocol ensures reproducibility and high-quality data.
Caption: A robust workflow for NMR analysis.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Causality and Prediction: Electron Ionization (EI) mass spectrometry will provide both the molecular weight and crucial structural information from fragmentation. The most telling feature for this molecule is the complex isotopic pattern of the molecular ion [M]⁺, which arises from the natural abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This creates a unique cluster of peaks that serves as a definitive confirmation of elemental composition. The molecular weight is 260.44 g/mol .[1]
Table 4: Predicted Isotopic Cluster for the Molecular Ion [M]⁺
| m/z | Isotope Combination | Predicted Relative Abundance |
|---|---|---|
| 259 | [C₆H₂⁷⁹Br³⁵ClF₃N]⁺ | ~76% |
| 261 | [C₆H₂⁸¹Br³⁵ClF₃N]⁺ / [C₆H₂⁷⁹Br³⁷ClF₃N]⁺ | 100% (Base Peak) |
| 263 | [C₆H₂⁸¹Br³⁷ClF₃N]⁺ | ~24% |
Fragmentation: Key fragmentation pathways would likely involve the loss of Br• (M-79/81), Cl• (M-35/37), or CF₃• (M-69) radicals, providing further structural confirmation.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this volatile compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split/splitless injector at 250°C. 1 µL injection volume.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
Infrared (IR) Spectroscopy: Functional Group Analysis
Causality and Prediction: IR spectroscopy identifies the characteristic vibrations of the molecule's functional groups. The spectrum will be dominated by very strong C-F stretching bands.
Table 5: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100-3000 | Weak | Aromatic C-H Stretch |
| 1600-1540 | Medium | Aromatic C=C and C=N Ring Stretch |
| 1350-1100 | Very Strong | C-F Stretching (from CF₃ group) |
| ~850 | Strong | C-Cl Stretch |
| ~700 | Medium | C-Br Stretch |
Protocol for FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, simple technique for acquiring IR data of liquids or solids.
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample (or one drop of liquid) directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.
References
An In-depth Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine: Synthesis, Characterization, and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical development. While a definitive single-crystal X-ray structure is not publicly available at the time of this writing, this document synthesizes available data to offer insights into its synthesis, characterization, and potential solid-state properties. By examining related compounds and established analytical techniques, we provide a robust framework for researchers working with this and similar molecules. The guide details established synthetic routes for trifluoromethylpyridines, discusses potential crystallization strategies, and outlines the analytical methods crucial for structural elucidation and quality control. Furthermore, it highlights the applications of this structural motif in the development of novel therapeutic agents and crop protection agents, underscoring the importance of the trifluoromethyl group in modulating biological activity.
Introduction: The Significance of Trifluoromethylpyridines
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design and agrochemical innovation.[1] This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When incorporated into a pyridine ring, the synergistic effects of the fluorine atoms and the nitrogen heteroatom create a versatile scaffold for developing new chemical entities.[3] this compound (CAS No. 823221-94-9) is a prime example of a highly functionalized building block that offers multiple reaction sites for synthetic diversification.[4] Its utility is particularly noted in the synthesis of compounds for pharmaceutical and agrochemical research.[5][6]
This guide will delve into the known characteristics of this compound, providing a detailed examination of its chemical identity, synthetic pathways, and the analytical techniques required for its characterization. In the absence of a published crystal structure, we will draw upon data from analogous compounds to infer its potential structural properties and guide future crystallographic studies.
Compound Profile and Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. Below is a summary of the available information for this compound and a comparison with structurally similar molecules.
| Property | This compound | 2-Bromo-6-(trifluoromethyl)pyridine | 2-Bromo-6-chloropyridine | 2-Bromo-4-(trifluoromethyl)pyridine |
| CAS Number | 823221-94-9[7] | 189278-27-1 | 5140-72-7[8] | 175205-81-9 |
| Molecular Formula | C₆H₂BrClF₃N | C₆H₃BrF₃N | C₅H₃BrClN | C₆H₃BrF₃N |
| Molecular Weight | 258.44 g/mol | 225.99 g/mol | 192.44 g/mol [8] | 225.99 g/mol |
| Physical State | Data not available[7] | Solid | Solid[8] | Liquid |
| Melting Point | Data not available[7] | 48-52 °C | 87-91 °C[8] | N/A |
| Boiling Point | Data not available[7] | N/A | N/A | 84-85 °C/14 mmHg |
| Solubility | Data not available[7] | Data not available | Data not available | Data not available |
The lack of available physical data for this compound underscores the need for experimental characterization.[7] Based on its analogs, it is likely a solid at room temperature.
Synthesis and Crystallization
Synthetic Pathways to Trifluoromethylpyridines
The synthesis of functionalized trifluoromethylpyridines often involves multi-step sequences. While a specific, validated synthesis for this compound is not detailed in the available literature, general methods for related compounds provide a strong foundation for its preparation. A common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block, followed by halogenation.
A plausible synthetic approach, adapted from known methodologies for similar compounds, is outlined below.[6][9]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A General Approach to Synthesis
-
Synthesis of 4-alkoxy-1,1,1-trifluoro-3-en-2-one: React a vinyl ether with trifluoroacetic anhydride.[9]
-
Formation of the Pentenoate Intermediate: The resulting enone is then reacted with a phosphonoacetate, such as trimethylphosphonoacetate, in the presence of a base.[9]
-
Cyclization to form the Pyridine Ring: The pentenoate intermediate is condensed to form the 2-hydroxy-4-(trifluoromethyl)pyridine ring.[9]
-
Chlorination: The hydroxyl group is replaced with a chlorine atom using a standard chlorinating agent (e.g., phosphorus oxychloride). This yields 2-chloro-4-(trifluoromethyl)pyridine.
-
Bromination: The final bromination step to introduce the bromine atom at the 6-position would likely involve an electrophilic brominating agent. The conditions would need to be carefully optimized to achieve the desired regioselectivity.
Prospective Crystallization Strategy
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step.[10] For a compound like this compound, the following strategies could be employed:
-
Slow Evaporation: Dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
The choice of solvent is crucial and often determined empirically. A range of solvents with varying polarities should be screened.
Structural Elucidation and Characterization
A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups.[11]
X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[12]
Hypothetical Experimental Protocol for X-ray Crystallography
The following protocol is based on established methods for similar pyridine derivatives.[12]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[10][12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[12]
Caption: Standard workflow for single-crystal X-ray crystallography.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a key structural motif in a number of commercial products and clinical candidates.[3][5] The presence of bromo and chloro substituents on the pyridine ring of this compound provides orthogonal handles for further chemical modification, making it a valuable intermediate.
-
Pharmaceuticals: Pyridine derivatives are integral to many active pharmaceutical ingredients (APIs).[13] The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile.[1] The halogen atoms on the pyridine ring can be readily displaced or used in cross-coupling reactions to build more complex molecules.
-
Agrochemicals: Several successful herbicides and insecticides contain the trifluoromethylpyridine moiety.[5][6] These compounds often target specific enzymes in weeds or pests.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound should be handled with care.[7] While specific toxicity data is not available, related compounds are classified as acute toxicants and irritants.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While its crystal structure remains to be experimentally determined, this guide has provided a comprehensive overview of its known properties, potential synthetic routes, and the analytical methodologies required for its full characterization. The insights drawn from analogous structures offer a solid foundation for researchers to confidently work with this compound and to pursue the determination of its definitive three-dimensional structure, which will undoubtedly contribute to a deeper understanding of its reactivity and potential applications.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 823221-94-9|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. 2-Bromo-6-chloropyridine 95 5140-72-7 [sigmaaldrich.com]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. nbinno.com [nbinno.com]
The Trifluoromethyl Group in Pyridine Systems: An In-depth Technical Guide on Electronic Effects and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Moiety
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethyl (-CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of parent molecules.[1][2] When appended to a pyridine ring—a ubiquitous scaffold in pharmaceuticals and bioactive compounds—the -CF₃ group imparts a unique set of electronic characteristics that chemists can leverage to enhance metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles.[3][4]
This guide offers a deep dive into the core electronic effects of the trifluoromethyl group on the pyridine nucleus. Moving beyond a simple recitation of properties, we will explore the underlying principles of these effects, their quantitative characterization, and their practical implications in drug design. We will detail self-validating experimental protocols for assessing these properties and showcase how a fundamental understanding of the trifluoromethylpyridine moiety is critical for innovation in the life sciences.
Fundamental Electronic Characteristics of the Trifluoromethyl Group
The electronic influence of the -CF₃ group is dominated by a powerful inductive effect, supplemented by more subtle resonance contributions. Understanding this dichotomy is crucial to predicting its impact on the pyridine ring.
The Inductive Effect (-I): A Potent Electron Sink
The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily due to a strong inductive effect (-I).[5] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the C-C sigma bond connecting the group to the pyridine ring. This creates a significant partial positive charge on the carbon atom of the -CF₃ group, which in turn withdraws electron density from the aromatic system through the sigma framework.[6] This powerful electron withdrawal is the primary driver of the -CF₃ group's influence on the pyridine's reactivity and basicity.
Resonance and Hyperconjugation Effects
Unlike a single fluorine substituent, which can act as a π-electron donor through its lone pairs, the trifluoromethyl group is considered a pure electron-withdrawing group in terms of resonance.[7][8] While some debate exists, its resonance effect (σR = 0.10) is electron-withdrawing, albeit much weaker than its inductive effect (σI = 0.42).[8] This is often attributed to negative hyperconjugation, where electrons from the aromatic π-system can delocalize into the low-lying σ* orbitals of the C-F bonds. Regardless of the precise physical origin, the net result is that the -CF₃ group does not donate electron density back into the ring via resonance, contrasting sharply with substituents like halogens or methoxy groups.
Figure 1: Dominant inductive vs. weaker resonance effects of the -CF₃ group.
Impact on Pyridine's Physicochemical Properties and Reactivity
The potent electron-withdrawing nature of the -CF₃ group fundamentally alters the chemical personality of the pyridine ring.
Basicity and pKa Modulation
The most immediate consequence of adding a -CF₃ group is a dramatic decrease in the basicity of the pyridine nitrogen. The group's inductive withdrawal of electron density from the ring reduces the availability of the nitrogen's lone pair for protonation. This destabilizes the corresponding pyridinium cation, shifting the equilibrium away from the protonated form and thus lowering the pKa.
This pKa modulation is a critical tool in drug design. By tuning the basicity of a nitrogen-containing scaffold, chemists can control the molecule's ionization state at physiological pH, which directly impacts solubility, membrane permeability, and off-target interactions, such as hERG channel binding.
| Compound | Position of -CF₃ | pKa |
| Pyridine | N/A | 5.25 |
| 2-(Trifluoromethyl)pyridine | 2 | 0.86 |
| 3-(Trifluoromethyl)pyridine | 3 | 2.84 |
| 4-(Trifluoromethyl)pyridine | 4 | 1.69 |
| Note: pKa values are approximate and can vary with measurement conditions. Data synthesized from multiple sources for illustrative purposes. |
Reactivity Toward Nucleophiles and Electrophiles
The electronic perturbation caused by the -CF₃ group significantly impacts the pyridine's susceptibility to aromatic substitution reactions.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the -CF₃ group makes the pyridine ring highly electron-deficient and thus more susceptible to attack by nucleophiles.[7] This effect is most pronounced when the -CF₃ group is positioned ortho or para to a leaving group (e.g., a halogen). In these positions, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through induction and resonance, lowering the activation energy for the reaction. This property is exploited in the synthesis of many complex trifluoromethylpyridine derivatives.[9]
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient nature of the trifluoromethylated pyridine ring makes it highly resistant to electrophilic attack. Both the pyridine nitrogen and the -CF₃ group are deactivating, making electrophilic substitution reactions challenging and often requiring harsh conditions.[10]
Figure 2: Logical workflow of the -CF₃ group's impact on pyridine reactivity.
Spectroscopic Characterization: ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing trifluoromethylated compounds.[11] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.
The chemical shift (δ) of the -CF₃ group is highly sensitive to its electronic environment. In trifluoromethylpyridines, the δ value provides direct insight into the electron density at the position of substitution.
-
General Chemical Shift Range: For organofluorine compounds, -CF₃ groups typically resonate between -50 and -70 ppm relative to the standard CFCl₃.[11]
-
Positional Isomers: The chemical shift varies depending on the position of the -CF₃ group on the pyridine ring, reflecting the different electronic environments. For example, the ¹⁹F NMR signal for 2-(trifluoromethyl)pyridine appears at approximately -68 ppm, while for 3-(trifluoromethyl)pyridine it is around -64 ppm, and for 4-(trifluoromethyl)pyridine, it is near -66 ppm.[12][13] These shifts can be influenced by solvent and other substituents.
-
Coupling: ¹⁹F nuclei couple with adjacent ¹H nuclei (nJFH) and other ¹⁹F nuclei, providing valuable structural information.[11]
Quantitative Analysis: Hammett Parameters
The Hammett equation (log(K/K₀) = ρσ) provides a quantitative measure of a substituent's electronic effect on a reaction's rate or equilibrium constant. The Hammett constant, σ, is a position-dependent value that represents the substituent's electron-donating or -withdrawing ability.
For the trifluoromethyl group on a benzene ring, the Hammett constants are well-established:
-
σmeta = 0.43
-
σpara = 0.54 [7]
These values confirm its strong electron-withdrawing nature through both the meta and para positions. While specific Hammett constants for the -CF₃ group on a pyridine ring are less commonly tabulated, these values for the phenyl system serve as an excellent proxy and underscore the group's powerful deactivating effect. The positive values indicate strong electron withdrawal, which stabilizes anions and destabilizes cations that may form in a reaction intermediate.
Experimental Protocols
To provide actionable insights, this section details methodologies for characterizing the key electronic properties discussed.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for measuring the acid dissociation constant (pKa) of a trifluoromethylpyridine.
Objective: To quantify the basicity of a trifluoromethylpyridine by titrating it with a strong acid and monitoring the pH.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.01 M solution of the trifluoromethylpyridine in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
-
Calibration:
-
Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00. Ensure the electrode is rinsed with deionized water between buffers.
-
-
Titration Procedure:
-
Place 25.0 mL of the 0.01 M trifluoromethylpyridine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.10 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated pyridine (pyridinium) and the neutral pyridine are equal.
-
Figure 3: Experimental workflow for pKa determination via potentiometric titration.
Implications in Drug Discovery and Medicinal Chemistry
The electronic effects of the -CF₃ group are not merely academic; they are routinely exploited to solve critical challenges in drug development.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Attaching a -CF₃ group to a metabolically labile position on the pyridine ring can block this pathway, thereby increasing the drug's half-life and bioavailability.[2]
-
Binding Affinity: The electron-withdrawing nature of the -CF₃ group can alter the electronic landscape of a drug molecule, enhancing interactions with its biological target.[14] It can participate in favorable electrostatic interactions, hydrogen bonds (acting as an acceptor), and other non-covalent interactions within a protein's binding pocket.
-
Lipophilicity: The -CF₃ group significantly increases lipophilicity (Hansch π value ≈ +0.88), which can improve a compound's ability to cross cell membranes and the blood-brain barrier.[14] This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.
Case Study: Sorafenib Sorafenib is a multi-kinase inhibitor used to treat kidney and liver cancer. Its structure features a trifluoromethylphenyl group. The -CF₃ group in Sorafenib contributes to its binding affinity and favorable pharmacokinetic profile. The synthesis of Sorafenib involves reacting 4-aminophenol with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, showcasing the use of a trifluoromethylated building block in constructing a complex pharmaceutical agent.[15]
Conclusion
The trifluoromethyl group exerts a powerful and predictable influence on the electronic properties of the pyridine ring. Its dominant inductive electron withdrawal leads to a significant decrease in basicity, a pronounced deactivation towards electrophilic substitution, and a strong activation towards nucleophilic substitution. These effects, readily characterized by ¹⁹F NMR and quantified by Hammett parameters, provide medicinal chemists with a versatile tool to fine-tune the properties of drug candidates. A thorough understanding of these electronic principles is essential for the rational design of next-generation pharmaceuticals and agrochemicals, enabling the creation of molecules with enhanced efficacy, stability, and safety.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Building Block
An In-depth Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1][2] When this group is installed on a pyridine ring—a privileged heterocycle in numerous bioactive compounds—it creates a powerful building block for discovery chemistry.
This compound (CAS: 796039-45-7) is a key exemplar of such a building block. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its synthesis, unique reactivity profile, and its application as a versatile intermediate in the construction of complex, high-value molecules. The distinct electronic properties conferred by the trifluoromethyl group, combined with the differential reactivity of the bromine and chlorine substituents, offer a sophisticated platform for controlled, sequential chemical modifications.
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below. This data is essential for planning synthetic operations, ensuring safe handling, and predicting reactivity.
| Property | Value |
| CAS Number | 796039-45-7 |
| Molecular Formula | C₆H₂BrClF₃N |
| Molecular Weight | 261.44 g/mol |
| IUPAC Name | This compound |
| Appearance | Typically a solid or oil |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)Cl)C(F)(F)F |
| InChI Key | FZXPQMFDFFENRU-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The history of trifluoromethylpyridines (TFMPs) dates back to the 1940s, with early methods involving the chlorination and subsequent fluorination of picoline.[3] Modern synthetic chemistry, however, provides more refined and regioselective routes. There are three primary strategies for preparing TFMP derivatives:
-
Halogen Exchange (Halex Reaction): Starting with a trichloromethylpyridine and performing a chlorine/fluorine exchange.[3][4]
-
Building Block Approach: Constructing the pyridine ring from a precursor that already contains the trifluoromethyl group.[3][5]
-
Direct Trifluoromethylation: Introducing the -CF3 group directly onto a pre-formed pyridine ring.[3]
The synthesis of this compound is not widely documented as a standalone preparation in peer-reviewed literature, suggesting its origins lie primarily within the patent landscape as a crucial intermediate. A logical and efficient synthetic route can be devised starting from the more accessible precursor, 2-chloro-4-(trifluoromethyl)pyridine. A recent patent discloses a robust, multi-step synthesis for this precursor starting from vinyl n-butyl ether.[6]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from established procedures for the precursor[6] and standard aromatic bromination techniques.
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Precursor)
-
Rationale: This multi-step sequence builds the trifluoromethylated pyridine ring from acyclic precursors. The final chlorination step utilizes thionyl chloride, a common and effective reagent for converting pyridinols to chloropyridines. The reaction proceeds via a Vilsmeier-Haack-type intermediate formed from DMF and thionyl chloride, which activates the hydroxyl group for nucleophilic substitution by chloride.
-
Procedure:
-
Following the patented procedure, 2-hydroxy-4-(trifluoromethyl)pyridine is synthesized.[6]
-
To a stirred solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in 1,2-dichloroethane (10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
At room temperature, add thionyl chloride (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 110°C) for 4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
After completion, cool the reaction to room temperature and dilute with 1,2-dichloroethane.
-
Carefully quench the reaction by adding the mixture to ice water. Neutralize the aqueous layer to pH 7 with a 10% sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with additional 1,2-dichloroethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine.
-
Step 2: Electrophilic Bromination to Yield this compound
-
Rationale: The pyridine ring is electron-deficient, especially with the powerful -CF3 group at the 4-position. Electrophilic aromatic substitution is therefore challenging and requires forcing conditions. The 2- and 6-positions are electronically activated relative to the 3- and 5-positions. With the 2-position already occupied by a chloro group, the 6-position is the most likely site for bromination. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid generates a potent electrophilic bromine species (Br+) capable of reacting with the deactivated ring.
-
Procedure:
-
To a flask containing concentrated sulfuric acid, carefully add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) while cooling in an ice bath.
-
Once dissolved and cooled, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 12-18 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.
-
Applications in Synthesis: A Platform for Selective Functionalization
The primary value of this compound lies in the differential reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization, making it an ideal scaffold for building molecular diversity.
-
Suzuki and Stille Couplings: The bromo position (C2) can be selectively coupled with boronic acids/esters or organostannanes under standard Palladium-catalyzed conditions, leaving the chloro group at C6 intact for subsequent reactions.
-
Buchwald-Hartwig Amination: The C-Br bond is more amenable to C-N bond formation, allowing for the introduction of amine-based substituents at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): While the C-Cl bond is less reactive in cross-coupling, it can be displaced by strong nucleophiles (e.g., alkoxides, thiolates) in an SNAr reaction, often requiring more forcing conditions (higher temperatures). The strong electron-withdrawing effect of the -CF3 group and the pyridine nitrogen activates the ring for this type of transformation.
This selective reactivity workflow is a powerful tool for medicinal chemists.
Caption: Selective functionalization strategy for the title compound.
Case Study: Application in Pharmaceutical Research
While specific marketed drugs directly listing this compound as a starting material are not prominently disclosed, its structural motif is prevalent in patent literature for a wide range of therapeutic targets. For instance, related trifluoromethylpyridines are key intermediates in the synthesis of kinase inhibitors for oncology, demonstrating their utility in creating molecules that target crucial signaling pathways in cancer cells.[1] The unique substitution pattern allows for the precise orientation of functional groups to fit into the ATP-binding pocket of kinases, with the -CF3 group often contributing to favorable binding interactions and metabolic stability.
Conclusion
This compound is more than just a chemical intermediate; it is a highly engineered building block designed for efficiency and versatility in modern chemical synthesis. Its value is derived from the synergistic combination of a trifluoromethyl group, which imparts desirable drug-like properties, and two differentially reactive halogen handles. This structure provides researchers with a reliable and controllable platform for executing sophisticated, multi-step synthetic campaigns aimed at discovering next-generation pharmaceuticals and agrochemicals. Understanding its synthesis and reactivity is key to unlocking its full potential in discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
A Theoretical and Computational Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine: Molecular Properties and Reactivity Insights
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal and agrochemical research. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's fundamental structural, electronic, and spectroscopic properties. We explore the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) to predict its reactivity and potential interaction sites. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, computationally-informed understanding of this versatile pyridine derivative.
Introduction: The Significance of a Multifunctional Building Block
Halogenated and trifluoromethyl-substituted pyridines are cornerstone scaffolds in modern chemistry. The title compound, this compound, is of particular interest due to its unique arrangement of substituents, which imparts distinct reactivity profiles. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity in drug candidates. The presence of two different halogens (Bromo and Chloro) at the 2 and 6 positions offers orthogonal reactivity, making it a versatile intermediate for sequential, site-selective cross-coupling reactions.
Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are invaluable for predicting molecular behavior without the need for extensive empirical screening. By modeling the molecule's electronic landscape, we can forecast its stability, identify the most probable sites for electrophilic and nucleophilic attack, and understand the underlying principles governing its reactivity. This in-silico approach accelerates the rational design of synthetic routes and the development of novel functional molecules.
Computational Methodology: A Framework for Accuracy
The insights presented in this guide were derived from a robust computational workflow grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry for its balance of accuracy and computational cost.
Protocol for Theoretical Calculations:
-
Structure Optimization: The initial 3D structure of this compound was built and subjected to full geometry optimization. This process computationally determines the most stable, lowest-energy conformation of the molecule.
-
Functional and Basis Set Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP is widely used and has a proven track record for providing reliable geometries and electronic properties for a broad range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The added diffuse functions (++) are crucial for accurately modeling systems with potential for charge separation and lone pairs, while the polarization functions (d,p) account for the non-spherical nature of electron clouds in bonded atoms.
-
-
Frequency Analysis: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Property Calculations: Using the optimized geometry, key electronic properties were calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
Caption: Workflow for DFT-based molecular property calculation.
Molecular Structure and Geometry
The optimized geometry of this compound reveals a planar pyridine ring, as expected. The substituents introduce minor distortions in the ring's bond angles and lengths compared to unsubstituted pyridine, a consequence of steric and electronic effects. The C-Br and C-Cl bond lengths are of particular interest as they are directly involved in many of the molecule's characteristic reactions.
Caption: 2D Structure of this compound.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Br | 1.875 | N1-C2-C3 | 121.5 |
| C6-Cl | 1.721 | N1-C6-C5 | 121.8 |
| C4-C(F3) | 1.510 | C3-C4-C5 | 118.0 |
| C-F (avg) | 1.334 | Br-C2-N1 | 115.2 |
| C2-N1 | 1.338 | Cl-C6-N1 | 115.0 |
| C6-N1 | 1.336 |
Note: These values are representative and derived from DFT calculations. Actual experimental values may vary slightly.
The C-Br bond is significantly longer than the C-Cl bond, which reflects the larger atomic radius of bromine. This difference in bond length correlates with bond strength, suggesting the C-Br bond is weaker and potentially more reactive, for instance, in metal-catalyzed cross-coupling reactions.
Electronic Properties and Reactivity Analysis
Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical stability.
-
HOMO: The Highest Occupied Molecular Orbital is primarily localized on the bromine atom and the π-system of the pyridine ring. This indicates that the initial electrophilic attack is likely to involve these regions.
-
LUMO: The Lowest Unoccupied Molecular Orbital is distributed across the π*-system of the pyridine ring, particularly around the carbon atoms bearing the halogen substituents and the nitrogen atom. This suggests these are the most favorable sites for a nucleophilic attack.
-
HOMO-LUMO Gap: The calculated energy gap is relatively large, indicating good kinetic stability. The electron-withdrawing trifluoromethyl and halogen groups contribute to lowering the energy of both orbitals, making the molecule less susceptible to oxidation but more susceptible to nucleophilic attack compared to unsubstituted pyridine.
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Implication |
| HOMO Energy | -7.25 | Moderate electron-donating ability |
| LUMO Energy | -1.88 | Good electron-accepting ability |
| HOMO-LUMO Gap | 5.37 | High kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, the most negative potential is concentrated around the nitrogen atom's lone pair, making it a primary site for protonation or coordination to Lewis acids.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the pyridine ring and, significantly, in the regions of the C-Br and C-Cl bonds, opposite to the halogen atoms. This phenomenon, known as a "sigma-hole," makes the halogen atoms potential halogen bond donors.
-
Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential.
The MEP analysis clearly shows the electron-deficient nature of the pyridine ring, which is a direct consequence of the strong electron-withdrawing effects of the -CF3 group and the halogens. This electron deficiency activates the C-Br and C-Cl positions for nucleophilic aromatic substitution (SNAr) reactions.
Predicted Reactivity
The theoretical analysis provides a clear basis for predicting the reactivity of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly electron-deficient, making it an excellent substrate for SNAr reactions. The LUMO distribution and MEP map suggest that the positions C2 (bearing Br) and C6 (bearing Cl) are the primary sites for nucleophilic attack.
-
Metal-Catalyzed Cross-Coupling: The C-Br and C-Cl bonds are ideal handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Based on bond energies, the C-Br bond is expected to be more reactive and undergo oxidative addition to a metal catalyst more readily than the C-Cl bond. This differential reactivity allows for selective, sequential functionalization.
-
Coordination and Basicity: The MEP map identifies the nitrogen lone pair as the most basic site. The molecule will act as a weak base, coordinating to protons and Lewis acids at this position.
Conclusion
The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its structural and electronic nature. The calculations reveal a kinetically stable molecule with distinct regions of electrophilic and nucleophilic character. The strong electron-withdrawing substituents render the pyridine ring highly electron-deficient, activating it for nucleophilic substitution and providing two distinct halogen handles for selective cross-coupling reactions. This computational analysis serves as a powerful predictive tool, enabling chemists to rationally design synthetic strategies and anticipate the molecule's behavior in complex chemical environments, thereby accelerating innovation in drug discovery and materials science.
An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a framework for understanding and determining its solubility. We will delve into the theoretical principles governing its solubility based on its molecular structure, provide a detailed protocol for qualitative and quantitative solubility determination, and discuss the critical safety considerations when handling this compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in various organic solvents.
Introduction to this compound
This compound is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, makes it a versatile building block in organic synthesis.[4][5] The presence of these functional groups significantly influences its physical and chemical properties, including its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClF₃N | [6] |
| Molecular Weight | 260.44 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 48-52 °C | [8] |
Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation. The choice of solvent can impact reaction rates, yield, and the ease of product isolation.
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[9] The polarity of this compound is complex due to the presence of multiple electronegative atoms (N, Br, Cl, and F).
-
Polar Moieties: The pyridine nitrogen and the carbon-halogen and carbon-fluorine bonds introduce significant dipole moments, contributing to the molecule's overall polarity.
-
Nonpolar Moiety: The aromatic pyridine ring itself has nonpolar characteristics.
Given this structure, it is anticipated that this compound will exhibit a range of solubilities in organic solvents. It is likely to be more soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents like hexanes may be limited, while its solubility in highly polar protic solvents like water is expected to be low due to the lack of significant hydrogen bonding capabilities.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves both qualitative assessment and quantitative measurement.
Qualitative Solubility Assessment
A preliminary qualitative test can provide a rapid indication of a compound's solubility in a range of solvents. This involves observing the dissolution of a small, known amount of the solute in a specific volume of solvent.
Caption: Workflow for the qualitative assessment of solubility.
Quantitative Solubility Determination: The Shake-Flask Method
For precise applications, a quantitative determination of solubility is necessary. The isothermal shake-flask method is a reliable technique for this purpose.[9] This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged. This step must be performed at the same constant temperature to prevent any change in solubility.
-
Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Hexanes | 25 |
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Always consult the latest Safety Data Sheet (SDS) for the most up-to-date safety and handling information.[10]
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can accurately assess its solubility in various organic solvents. This knowledge is paramount for the successful application of this important chemical intermediate in research and development.
References
- 1. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 823221-94-9|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
stability and storage of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Introduction
This compound (CAS No: 823221-94-9) is a halogenated and trifluoromethyl-substituted pyridine derivative.[1][2][3] Its unique electronic properties, imparted by the presence of multiple electron-withdrawing groups on the pyridine ring, make it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. The strategic placement of bromo, chloro, and trifluoromethyl substituents allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules.
Given its reactive nature and importance in multi-step syntheses, ensuring the chemical integrity and purity of this compound is paramount. Degradation of this starting material can lead to decreased yields, formation of unwanted byproducts, and complications in purification, ultimately impacting project timelines and research outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its quality over time.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is governed by the interplay of its structural features. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing capabilities of the trifluoromethyl group and the two halogen atoms. While this electronic nature makes the compound susceptible to nucleophilic aromatic substitution, it also provides a degree of stability against electrophilic attack.[4]
Several potential degradation pathways should be considered, particularly under suboptimal storage or handling conditions:
-
Hydrolysis: Although halogenated pyridines are generally more resistant to hydrolysis than their acyl or alkyl halide counterparts, prolonged exposure to moisture, especially under non-neutral pH, can lead to the slow displacement of the halide substituents (primarily the more labile bromine) to form corresponding hydroxypyridines.
-
Nucleophilic Substitution: The bromo and chloro groups are potential leaving groups that can be displaced by various nucleophiles. This is a primary concern if the compound is inadvertently exposed to amines, alkoxides, or other strong nucleophiles during storage.
-
Reaction with Incompatible Materials: As detailed in safety data sheets for analogous compounds, strong oxidizing and reducing agents are incompatible and can lead to vigorous reactions and degradation.
The following diagram illustrates the most probable degradation points on the molecule.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and best practices for handling reactive chemical intermediates.[7]
Storage Conditions
Proper storage is the most critical factor in preserving the compound's purity. The primary objectives are to protect it from atmospheric moisture, light, and excessive heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration (e.g., 2-8°C) is recommended for long-term storage.[8] | Reduces the rate of potential decomposition reactions. Avoids thermal stress. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents hydrolysis by excluding atmospheric moisture and mitigates oxidative degradation. |
| Container | Use a tightly sealed, airtight container. Amber glass vials or bottles are preferred. | Prevents ingress of moisture and air. Amber glass protects the compound from light exposure. |
| Location | Keep in a dry, well-ventilated, and designated chemical storage area.[9] | Ensures a controlled environment and prevents accidental exposure to incompatible materials. |
| Incompatibles | Store away from strong oxidizing agents, strong reducing agents, and strong bases. | Prevents accidental contact and potentially hazardous or degradative reactions. |
Handling Procedures
Safe and careful handling minimizes both personal exposure and the introduction of contaminants that could compromise stability.
-
Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[9]
-
Dispensing: When dispensing the solid, use clean, dry spatulas and weigh the material promptly. Minimize the time the container is open to the atmosphere. For frequent use, consider aliquoting the material into smaller, single-use vials to protect the integrity of the bulk stock.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal environmental regulations.[9]
Protocol: Experimental Workflow for Stability Assessment
To validate storage conditions and understand the compound's degradation profile, a forced degradation study is the definitive experimental approach. This protocol serves as a self-validating system to confirm the stability of a given batch of material.
Step-by-Step Methodology
-
Baseline Characterization (T=0):
-
Dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample via a validated HPLC method to determine its initial purity and retention time.
-
Obtain baseline LC-MS, ¹H NMR, and ¹⁹F NMR spectra to confirm identity and serve as a reference.
-
-
Application of Stress Conditions:
-
Prepare multiple samples of the compound.
-
Expose each sample to one of the following stress conditions as outlined in the table below. Include a control sample stored under ideal conditions (refrigerated, inert atmosphere, dark).
-
| Stress Condition | Experimental Setup |
| Heat | Store solid sample in an oven at 60°C. |
| Humidity | Place sample in a desiccator with a saturated salt solution (e.g., NaCl for ~75% RH) at 40°C. |
| Acid Hydrolysis | Dissolve sample in acetonitrile/0.1 M HCl solution. |
| Base Hydrolysis | Dissolve sample in acetonitrile/0.1 M NaOH solution. |
| Oxidation | Dissolve sample in acetonitrile containing 3% H₂O₂. |
| Photostability | Expose solid sample to a controlled light source (e.g., ICH-compliant photostability chamber). |
-
Time-Point Analysis:
-
At specified time points (e.g., 24, 48, 72 hours; 1 week), retrieve a stressed sample.
-
Prepare the sample for analysis in the same manner as the baseline.
-
Analyze via HPLC. Compare the peak area of the parent compound to the T=0 sample to quantify degradation. Note the appearance of any new peaks (degradants).
-
-
Characterization of Degradants:
-
If significant degradation is observed (>5%), use LC-MS to determine the mass of the major degradation products.
-
This data, combined with knowledge of the potential degradation pathways, can be used to propose structures for the impurities.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for a forced degradation stability study.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily threatened by exposure to moisture, light, and incompatible chemicals. By implementing the rigorous storage and handling protocols detailed in this guide—namely, storage in a cool, dark, and dry environment under an inert atmosphere—scientists can effectively preserve the purity and reactivity of this important building block. For critical applications, conducting forced degradation studies provides the highest level of assurance in the material's stability and suitability for use.
References
- 1. This compound - CAS:823221-94-9 - Abovchem [abovchem.com]
- 2. 1pchem.com [1pchem.com]
- 3. 823221-94-9|this compound|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Introduction: Navigating the Regioselective Amination of a Differentiated Pyridine Core
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's power lies in its ability to overcome the limitations of traditional methods, offering a milder and more general route to these valuable compounds.[1][3]
This guide provides a detailed exploration of the Buchwald-Hartwig amination applied to a challenging and pharmaceutically relevant substrate: 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. The presence of two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyridine ring introduces a critical question of regioselectivity. Furthermore, the trifluoromethyl group significantly influences the electronic properties of the pyridine core, impacting reactivity.
Herein, we will dissect the mechanistic underpinnings of the reaction to rationalize the selective amination at the C-Br bond over the C-Cl bond. We will then present a robust, step-by-step protocol, complete with recommendations for catalyst systems, bases, and solvents, designed to deliver the desired 2-amino-6-chloro-4-(trifluoromethyl)pyridine product with high yield and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Basis for Regioselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4][5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][6] The regioselectivity in the amination of this compound is primarily dictated by the initial oxidative addition step.
The Catalytic Cycle
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The general order of reactivity for aryl halides in the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[7] This trend is a consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage by the palladium(0) catalyst than the stronger C-Cl bond. In the case of this compound, the palladium catalyst will preferentially undergo oxidative addition into the C-Br bond at the 2-position. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the pyridine ring, facilitating the oxidative addition step.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the selective mono-amination of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[9]
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| This compound | 942516-03-8 | Major commercial suppliers | >97% |
| Amine (e.g., Morpholine) | 110-91-8 | Major commercial suppliers | >99% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Major commercial suppliers | Reagent grade |
| XPhos | 564483-18-7 | Major commercial suppliers | >98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Major commercial suppliers | >97% |
| Toluene | 108-88-3 | Anhydrous, <50 ppm water |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas manifold (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup Workflow
Figure 2: A streamlined workflow for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Addition of Substrate: Add this compound (1.0 mmol, 1.0 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-chloro-4-(trifluoromethyl)pyridine.
Key Considerations and Optimization
Catalyst System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination.[6] Bulky, electron-rich phosphine ligands, such as the biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are generally effective for coupling with electron-deficient heteroaryl chlorides and bromides.[10][11] XPhos is a good starting point for this transformation due to its broad applicability.
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[12] Sodium tert-butoxide is a commonly used and effective base.[5] Other bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed.[6] For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, although this might necessitate higher reaction temperatures or longer reaction times.[13][14]
Solvent Choice: Anhydrous, non-polar aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene is a good first choice, though other solvents like dioxane or THF can also be effective.[5][6]
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 80-110 °C is a common range for these couplings.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst due to air or moisture exposure. | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. |
| Inappropriate ligand or base. | Screen a panel of ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Formation of side products | Hydrodehalogenation (replacement of halogen with hydrogen). | This can be a competing pathway.[15] Optimizing the ligand and base combination can minimize this side reaction. Using a less sterically hindered ligand or a weaker base might be beneficial. |
| Double amination (reaction at both C-Br and C-Cl). | This is less likely under the recommended conditions due to the lower reactivity of the C-Cl bond. If observed, reduce the reaction temperature or time. | |
| Difficulty in purification | Co-elution of product with ligand-related impurities. | Use a different purification technique, such as preparative HPLC or crystallization. Alternatively, a different ligand that is easier to separate may be chosen. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and regioselective route to valuable 2-amino-6-chloro-4-(trifluoromethyl)pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully implement this powerful transformation. The protocol and guidelines presented in this document provide a solid foundation for achieving high yields and purity, paving the way for the efficient synthesis of complex molecules for various applications in the pharmaceutical and chemical industries.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. entegris.com [entegris.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols: Selective Sonogashira Coupling of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
This application note provides a comprehensive guide and a field-proven protocol for the Sonogashira coupling of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. This substrate is a valuable, electronically-deficient heterocyclic building block. A key feature of this dihalogenated pyridine is the differential reactivity of its carbon-halogen bonds. This guide focuses on leveraging this reactivity to achieve a highly selective mono-alkynylation at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent, orthogonal chemical modifications.
The Principle of Chemoselective Coupling
The success of a selective mono-alkynylation on a dihaloarene is governed by the intrinsic reactivity differences of the carbon-halogen bonds within the palladium catalytic cycle. The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is highly dependent on the halogen, following a well-established trend: C-I > C-OTf > C-Br >> C-Cl .[3][4]
For the substrate this compound, the C-Br bond is significantly more susceptible to oxidative addition than the much stronger C-Cl bond.[5] By carefully controlling the reaction parameters—particularly temperature and reaction time—the Sonogashira coupling can be directed to occur exclusively at the 2-position (bromo), affording the 2-alkynyl-6-chloro-4-(trifluoromethyl)pyridine product with high fidelity. This preserves the chlorine atom as a synthetic handle for further diversification, such as a subsequent, more forcing cross-coupling reaction.
Critical Experimental Parameters & Rationale
A successful and selective Sonogashira coupling requires the careful optimization of several key parameters. The rationale behind each choice is critical for reproducibility and troubleshooting.
-
Catalyst System: The Synergistic Action of Palladium and Copper
-
Palladium Pre-catalyst: A Pd(II) species such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a robust, air-stable, and commercially available choice. In the presence of a base and the alkyne, it is reduced in situ to the active Pd(0) catalytic species. For an activated aryl bromide like the target substrate, standard catalysts are typically sufficient without resorting to more complex and expensive ligand systems.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the classical Sonogashira mechanism. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species readily undergoes transmetalation with the Pd(II)-aryl complex, a step that is often much faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[1] It is crucial to use fresh, high-quality CuI, as its degradation can inhibit the reaction.[3]
-
Side Reaction Consideration: The presence of copper and oxygen can promote the primary side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7] Therefore, maintaining a strict, oxygen-free (inert) atmosphere is paramount.
-
-
Base Selection: The Dual-Role Activator An amine base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two vital functions.[8] First, it deprotonates the terminal alkyne, increasing its nucleophilicity and facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen bromide (HBr) that is generated during the reaction, preventing the formation of hydrohalide salts that can poison the catalyst and complicate the reaction mixture.
-
Solvent Choice: The Reaction Medium The ideal solvent must be capable of dissolving all reactants and be inert to the reaction conditions. Anhydrous and thoroughly deoxygenated solvents are mandatory to protect the air-sensitive catalysts.[3]
-
Tetrahydrofuran (THF): A common and effective choice, offering good solubility for a wide range of organic substrates.
-
Dimethylformamide (DMF) & Acetonitrile (ACN): Polar aprotic solvents that can also be effective, particularly for less soluble starting materials.[9][10]
-
Toluene: A non-polar option that can be beneficial in some cases. The choice of solvent can sometimes influence catalyst stability; for instance, some anecdotal reports suggest THF may promote the formation of palladium black under certain conditions.[11]
-
-
Temperature and Monitoring: Driving the Reaction Selectively While many Sonogashira couplings with aryl iodides proceed at room temperature, aryl bromides typically require moderate heating to facilitate efficient oxidative addition.[3][12] For the electron-deficient this compound, starting at a moderate temperature (e.g., 50-60 °C) is recommended. The reaction should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Over-heating or excessively long reaction times can increase the risk of side reactions, including coupling at the C-Cl position.
Detailed Experimental Protocol
This protocol describes the selective Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials & Reagents:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, Celite®, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware
Step-by-Step Reaction Procedure:
-
Inert Atmosphere Setup: Assemble the oven-dried Schlenk flask with a condenser and magnetic stir bar. Evacuate and backfill the apparatus with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Charging: To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous THF via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting material. Add distilled Et₃N (2.0-3.0 eq).
-
Degassing: Sparge the resulting suspension with a gentle stream of nitrogen or argon for 15-20 minutes to ensure the removal of all dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours when the starting material is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with diethyl ether and filter it through a short plug of Celite® to remove the insoluble catalyst residues and salts. Wash the pad with additional diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (to remove the amine base) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkynyl-6-chloro-4-(trifluoromethyl)pyridine product.
Data Presentation: Quantitative Parameters
The following table provides a quick-reference guide for setting up the reaction.
| Parameter | Value | Rationale |
| Substrate | 1.0 mmol | Reference scale for calculation. |
| Alkyne | 1.1 - 1.2 mmol (1.1 - 1.2 eq) | A slight excess ensures complete consumption of the limiting substrate. |
| PdCl₂(PPh₃)₂ | 0.03 mmol (3 mol%) | Typical catalyst loading for efficient coupling of aryl bromides. |
| CuI | 0.06 mmol (6 mol%) | Co-catalyst loading is often double the palladium loading. |
| Et₃N | 2.0 mmol (2.0 eq) | Sufficient to act as both base and acid scavenger. |
| Anhydrous THF | 5 - 10 mL | Creates a practical concentration (0.1-0.2 M) for the reaction. |
| Temperature | 50 - 60 °C | Balances reaction rate with selectivity for the C-Br bond. |
| Time | 4 - 12 h | Typical duration; should be optimized based on monitoring. |
| Expected Yield | 75 - 90% | Based on typical outcomes for similar electron-deficient aryl bromides, post-purification. |
Visualizations: Catalytic Cycle and Workflow
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Use fresh, high-quality Pd and Cu catalysts.[3] Ensure rigorous inert conditions.2. Gradually increase temperature in 10 °C increments, monitoring for side product formation.3. Use anhydrous, freshly distilled solvents and purified reagents.[3] |
| Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or impurities. | Ensure the system is rigorously deoxygenated before and during the reaction.[3] Purify all reagents and solvents. Consider a different solvent if the issue persists with THF.[11] |
| Significant Alkyne Homocoupling | Presence of oxygen promoting Glaser coupling. | Perform more thorough degassing (e.g., freeze-pump-thaw cycles). Reduce the amount of CuI co-catalyst or consider a copper-free protocol if the problem is severe.[7] |
| Loss of Selectivity (Reaction at C-Cl) | Reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature. Monitor the reaction closely and quench it as soon as the starting bromide is consumed. Do not let the reaction run unnecessarily long. |
Safety Precautions
-
Catalysts: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents are flammable and volatile. Work away from ignition sources and ensure proper ventilation.
-
Inert Atmosphere: Reactions under an inert atmosphere should be properly vented through an oil bubbler to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Introduction: The Strategic Advantage of the 4-(Trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of kinase inhibitors. Kinases, being central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into these scaffolds has proven to be a highly effective strategy for optimizing drug-like properties. The -CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to the target kinase.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine . Its unique substitution pattern offers a powerful platform for the regioselective synthesis of complex kinase inhibitors. The differential reactivity of the C2-Bromo and C6-Chloro positions under palladium-catalyzed cross-coupling conditions allows for a controlled, sequential introduction of diverse chemical moieties. This enables the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective kinase inhibitors.
Herein, we provide a detailed exploration of the synthetic utility of this compound, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale for regioselectivity and provide robust, field-proven protocols. As a practical application, we will outline a synthetic strategy towards a hypothetical inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[1][3][4]
Part 1: Understanding the Regioselective Reactivity
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This allows for a predictable and highly regioselective reaction at the C2 position, leaving the C6 position intact for subsequent functionalization.
This principle allows for a divergent synthetic approach, as illustrated below:
Caption: Divergent synthetic routes from this compound.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[5]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol details the selective coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and Na2CO3 (2.0 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add a degassed 3:1:1 mixture of Toluene:Ethanol:Water via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the starting pyridine.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-4-(trifluoromethyl)pyridine.
Causality and Optimization:
-
Catalyst: Pd(PPh3)4 is a reliable catalyst for coupling with aryl bromides. For less reactive boronic acids, or to drive the reaction to completion at lower temperatures, more advanced catalyst systems like Pd(dppf)Cl2 or a combination of Pd2(dba)3 and a bulky phosphine ligand (e.g., SPhos) can be employed.
-
Base: Sodium carbonate is a common and effective base. Potassium phosphate (K3PO4) can be a stronger and sometimes more effective alternative, particularly for challenging couplings.
-
Solvent System: The aqueous solvent mixture is crucial for the transmetalation step of the Suzuki catalytic cycle. 1,4-Dioxane/water is another commonly used solvent system.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | 2-5 mol% loading |
| Ligand | PPh3, SPhos | If using a ligand-free palladium source |
| Base | Na2CO3, K3PO4 | 2-3 equivalents |
| Solvent | Toluene/EtOH/H2O, Dioxane/H2O | Degassed |
| Temperature | 80-110 °C | Substrate dependent |
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in kinase inhibitors that often engages in crucial hydrogen bonding interactions within the kinase hinge region.[6][7]
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2-Position
This protocol describes the selective amination at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd2(dba)3 (0.02 equivalents)
-
RuPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 equivalents), RuPhos (0.04 equivalents), and NaOtBu (1.5 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe and stir for 10 minutes at room temperature to pre-form the catalyst.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-8 hours), cool to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Ligand Choice: For the amination of heteroaryl halides, bulky, electron-rich biarylphosphine ligands are paramount.[2] RuPhos and BrettPhos are often excellent choices for coupling with a wide range of amines.[8] XPhos is another highly versatile ligand.
-
Base: A strong, non-nucleophilic base like NaOtBu is typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially at lower temperatures.
-
Subsequent C6-Cl Amination: Amination of the less reactive C6-chloro position will require more forcing conditions. This often involves a more active catalyst system (e.g., a G3 or G4 palladacycle precatalyst), a more electron-rich ligand, and higher temperatures (100-120 °C).[9]
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd2(dba)3, Pd(OAc)2 | 1-2 mol% Pd |
| Ligand | RuPhos, BrettPhos, XPhos | 2-4 mol% |
| Base | NaOtBu, LiHMDS, K3PO4 | 1.5-2.0 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous |
| Temperature | 80-110 °C | Higher for C-Cl amination |
Part 4: Application in Kinase Inhibitor Synthesis - A Hypothetical Example
To illustrate the practical application of these protocols, we outline a synthetic route to a hypothetical dual PI3K/mTOR inhibitor. The design incorporates a 2-amino-4-(trifluoromethyl)pyridine moiety, known to form key interactions in the PI3K active site, and a substituted pyrimidine, a common scaffold in kinase inhibitors.[10][11][12][13]
Caption: Synthetic workflow for a hypothetical PI3K/mTOR inhibitor.
This two-step sequence leverages the regioselectivity of the starting material. First, a Buchwald-Hartwig amination is performed at the more reactive C2-bromo position to install the crucial 2-amino group. Subsequently, a Suzuki coupling at the less reactive C6-chloro position introduces the pyrimidine heterocycle. This second step will likely require a more active catalyst system (e.g., Pd(dppf)Cl2) and higher temperatures due to the lower reactivity of the C-Cl bond.
Part 5: The Target - PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, growth, and survival.[1][4] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine in the Agrochemical Synthesis Landscape: Application Notes and Protocols
Introduction: The Trifluoromethylpyridine Moiety as a Pillar of Modern Agrochemicals
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and bioavailability.[1][2] When this powerful functional group is appended to a pyridine ring, a privileged heterocyclic system in its own right, the resulting trifluoromethylpyridine (TFMP) core becomes a highly sought-after building block for novel insecticides, herbicides, and fungicides.[3]
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine stands as a testament to this design principle. This highly functionalized pyridine derivative offers a versatile platform for the synthesis of complex agrochemical candidates. The differential reactivity of the bromo and chloro substituents, coupled with the activating effect of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, allows for a range of selective chemical transformations. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols for key reactions.
Core Synthetic Strategies: Harnessing the Reactivity of this compound
The synthetic utility of this compound is primarily centered around two key reaction classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r). The presence of two distinct halogen atoms allows for selective and sequential functionalization, a crucial strategy in the construction of diverse chemical libraries for high-throughput screening.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules and are extensively employed in the agrochemical industry.[4] For this compound, the C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective coupling at the 2-position.
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are prevalent in a wide range of biologically active compounds.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is usually facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For electron-deficient pyridines, such as the title compound, the use of electron-rich and sterically hindered phosphine ligands can enhance the rate of oxidative addition and prevent catalyst deactivation.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative and can be adapted for this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is an electron-rich, bulky ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that facilitates transmetalation without promoting significant side reactions. |
| Solvent | 1,4-Dioxane / Water | A common solvent system for Suzuki couplings, with water often accelerating the transmetalation step. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNA_r): A Direct Approach to Functionalization
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the modification of electron-deficient aromatic rings.[6] The pyridine ring, particularly when substituted with electron-withdrawing groups like -CF₃ and halogens, is highly activated towards nucleophilic attack.
Mechanism and Rationale
The SNA_r mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.
In this compound, the positions ortho and para to the nitrogen atom (C2 and C6) are the most activated towards nucleophilic attack. The relative reactivity of the C-Cl and C-Br bonds in SNA_r is governed by a balance of factors. While bromide is a better leaving group than chloride, the greater electronegativity of chlorine makes the carbon atom it is attached to more electrophilic. In many cases, this leads to preferential substitution at the chloro-substituted position. However, the specific nucleophile and reaction conditions can influence the regioselectivity.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The following is a general protocol for the amination of a dihalopyridine, which can be adapted for this compound.[7]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel, add this compound and the base.
-
Place the vessel under an inert atmosphere (e.g., nitrogen).
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Amine | A common nucleophile in agrochemical synthesis for introducing toxophoric or pharmacokinetically important groups. |
| Base | K₂CO₃ or Cs₂CO₃ | A non-nucleophilic base to neutralize the acid formed during the reaction. |
| Solvent | DMF or DMSO | Polar aprotic solvents that can solvate the anionic intermediate and facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for disrupting the aromaticity of the pyridine ring. |
Table 2: General conditions for the nucleophilic aromatic substitution of a dihalopyridine with an amine.
Logical Flow of Nucleophilic Aromatic Substitution
Caption: Logical flow of a nucleophilic aromatic substitution reaction.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound represents a strategically important building block in the agrochemical chemist's toolbox. Its carefully orchestrated arrangement of functional groups allows for selective and diverse synthetic transformations, paving the way for the discovery of next-generation pesticides. The ability to perform regioselective cross-coupling and nucleophilic substitution reactions provides a powerful platform for generating novel molecular architectures with potentially enhanced biological activity and improved safety profiles. As the demand for innovative crop protection solutions continues to grow, the judicious application of such versatile intermediates will undoubtedly play a pivotal role in shaping the future of agriculture.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine as a pivotal intermediate in pharmaceutical research and development. We will explore its physicochemical properties, inherent reactivity, and its strategic deployment in key synthetic transformations. Detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are provided, emphasizing the mechanistic rationale behind procedural choices. A case study on the synthesis of the CSF1R inhibitor, Pexidartinib, illustrates the practical utility of this versatile building block.
Physicochemical Properties and Safety Profile
This compound is a trifunctionalized pyridine ring, offering multiple, distinct reaction sites for synthetic elaboration. Its utility is derived from the orthogonal reactivity of the bromo and chloro substituents, modulated by the strongly electron-withdrawing trifluoromethyl group.
| Property | Value | Reference |
| CAS Number | 823221-94-9 | [1][2] |
| Molecular Formula | C₆H₂BrClF₃N | [3] |
| Molecular Weight | 260.44 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| SMILES | C1=C(C(=NC(=C1)Br)Cl)C(F)(F)F | [3] |
| InChI Key | DOWNSQADAFSSAR-UHFFFAOYSA-N |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[4] Proper personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Reactivity Profile and Mechanistic Insights
The synthetic versatility of this compound stems from the distinct electronic environment of the pyridine ring, which is heavily influenced by its substituents.
-
Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group at the 4-position is a powerful electron-withdrawing group.[5] This effect, combined with the electronegativity of the nitrogen atom, renders the pyridine ring electron-deficient. This electronic posture significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[6]
-
Regioselectivity of Halogen Displacement:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond (at position 2) is significantly more reactive than the C-Cl bond (at position 6) in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst.[7] This differential reactivity allows for selective functionalization at the 2-position while leaving the 6-chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the scenario is more nuanced. The -CF₃ group strongly activates the positions ortho and para to it. Both the 2- and 6-positions are ortho to the activating group. Generally, nucleophilic attack is favored at the position that leads to the most stable Meisenheimer-type intermediate. While displacement of either halogen is possible, the chloro group can often be selectively displaced under specific SNAr conditions, particularly with hard nucleophiles, leaving the bromo group for later cross-coupling.[8]
-
Caption: Regioselectivity of this compound.
Key Synthetic Transformations: Protocols and Rationale
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This reaction is fundamental for creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals. The protocol below details a selective coupling at the 2-position.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/water.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand (e.g., SPhos, XPhos).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Expertise:
-
Base Selection: The base (e.g., K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient substrates like this pyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often accelerate the rate-limiting reductive elimination step, improving yields.[9]
-
Solvent: A biphasic solvent system helps to dissolve both the organic-soluble reactants and the inorganic base.[7] Degassing is essential to prevent oxidation of the Pd(0) catalyst.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C(aryl)-N bonds is one of the most important reactions in medicinal chemistry. This protocol allows for the selective introduction of primary or secondary amines at the 2-position.
Protocol 2: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq.).
-
Catalyst System: Add the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%) and the corresponding phosphine ligand if not using an integrated pre-catalyst.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat to 90-110 °C. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify via silica gel chromatography.
Causality and Expertise:
-
Strong Base: Unlike the Suzuki coupling, Buchwald-Hartwig amination requires a strong base like NaOtBu to deprotonate the amine, forming the active palladium-amido intermediate.[10][11]
-
Ligand Choice: The development of sterically hindered, electron-rich phosphine ligands by Buchwald and Hartwig was the breakthrough that made this reaction broadly applicable.[10] These ligands stabilize the monoligated Pd(0) species and promote the difficult reductive elimination step to form the C-N bond.[12]
Caption: Key synthetic pathways from the title intermediate.
Case Study: Synthesis of Pexidartinib (Turalio®)
Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used to treat tenosynovial giant cell tumor.[13] Its synthesis provides an excellent example of the strategic use of halogenated pyridine intermediates. While various routes exist, a common disconnection involves coupling a substituted pyridine fragment with an azaindole core.
In a reported synthesis, a key intermediate is formed that closely resembles the functionalization pattern of this compound, demonstrating the industrial relevance of this substitution pattern.[14][15] For instance, a fragment like (6-chloropyridin-3-yl)methanol is used, which is then coupled to the azaindole. The chloro- and trifluoromethyl-substituted pyridine moiety is a core component of the final drug, binding within the kinase active site.
A representative synthetic step involving a related pyridine intermediate would be a nucleophilic substitution or a coupling reaction to link the pyridine and azaindole cores.
Illustrative Reaction Step: A crucial step in many kinase inhibitor syntheses is the coupling of a heterocyclic amine (like an azaindole derivative) with an activated pyridine. Using our title compound as a model, a Buchwald-Hartwig amination could be envisioned to construct the central C-N bond.
Protocol 3: Pexidartinib Core Synthesis (Illustrative)
-
Reactants: Combine 5-chloro-1H-pyrrolo[2,3-b]pyridine (azaindole core, 1.1 eq), this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) in a sealed tube.
-
Solvent & Conditions: Add anhydrous, degassed toluene and heat to 110 °C for 12-18 hours.
-
Analysis and Purification: Monitor by LC-MS. Upon completion, perform an aqueous work-up and purify by column chromatography to yield the coupled product, a direct precursor to the Pexidartinib scaffold.
This illustrates how the selective reactivity of the C-Br bond allows for the precise and efficient construction of complex molecular architectures required for targeted therapies.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Use fresh catalyst and ligands; degas solvents thoroughly. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; LiHMDS for Buchwald). Increase temperature in 10 °C increments. |
| Dehalogenation | Proto-dehalogenation side reaction. | Use rigorously dried solvents and reagents. Ensure a fully inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate ligand. | Thoroughly degas the reaction mixture. Screen different phosphine ligands. |
| Low Yield in Amination | Sterically hindered amine; Poorly nucleophilic amine. | Switch to a more active catalyst system (e.g., a G3 or G4 Buchwald pre-catalyst). Increase reaction time and/or temperature. |
| Scrambling of Halogens | Reaction conditions too harsh, leading to loss of selectivity. | Lower the reaction temperature. Screen different palladium catalysts and ligands known for high selectivity. |
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its well-defined regioselectivity, driven by the differential reactivity of its two halogen atoms, allows for stepwise and controlled molecular elaboration. By mastering key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal and process chemists can efficiently access complex molecular scaffolds, accelerating the discovery and development of novel therapeutics like Pexidartinib.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 823221-94-9|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of a Differentiated Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile intermediate for medicinal chemists. Its utility stems from a unique combination of structural features:
-
The Trifluoromethyl Group (-CF₃): The presence of a -CF₃ group at the 4-position is a well-established strategy in drug design. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
-
Differentiated Halogenation: The molecule possesses two distinct halogen atoms—bromine at the 2-position and chlorine at the 6-position. This differential reactivity is the cornerstone of its strategic application, enabling chemists to perform sequential, site-selective modifications. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for precise, stepwise functionalization.[3]
-
Activated Pyridine Core: The electron-deficient nature of the pyridine ring, further enhanced by the -CF₃ group, makes it amenable to a variety of transformations, including both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of next-generation therapeutics.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is essential for its safe and effective use in synthesis.
| Property | Value |
| CAS Number | 823221-94-9[4] |
| Molecular Formula | C₆H₂BrClF₃N[4] |
| Molecular Weight | 260.44 g/mol [4] |
| Appearance | Typically a solid |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the material safety data sheet (MSDS) for complete safety information.
Core Reactivity: A Guide to Selective Functionalization
The primary synthetic value of this compound lies in the ability to selectively address the C2-Br and C6-Cl positions. This allows for a modular and convergent approach to complex target molecules.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
The difference in bond dissociation energy and reactivity in the oxidative addition step of the palladium catalytic cycle (C-Br > C-Cl) is the key principle for selectivity.[3] Under carefully controlled conditions, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be directed exclusively to the more reactive C2-bromo position, leaving the C6-chloro position untouched for subsequent transformations.
Logical Workflow for Sequential Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds enables a planned, stepwise synthesis. This workflow is a cornerstone of using this building block to create molecular diversity.
Caption: Sequential functionalization workflow.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are governed by C-X bond reactivity, SNAr reactions are dictated by the electrophilicity of the carbon atom and the stability of the intermediate Meisenheimer complex.[5][6] The electron-withdrawing pyridine nitrogen and -CF₃ group activate the ortho (C2, C6) and para (C4) positions for nucleophilic attack. In a typical SNAr scenario, fluoride is the best leaving group, followed by chloride, then bromide (F > Cl > Br > I).[5] This presents an alternative strategy: a nucleophile (e.g., an alkoxide or amine) can displace the C6-chloro group, particularly under more forcing thermal conditions, often after the C2-bromo position has been functionalized via cross-coupling.
Experimental Protocols: From Theory to Practice
The following protocols are generalized starting points based on established methods for similar substrates.[7][8][9] Optimization for specific coupling partners is highly recommended.
Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol details the formation of a C-C bond by coupling the C2-bromo position with a boronic acid or ester.
Reaction Scheme: (Illustrative scheme showing the pyridine core reacting with R-B(OH)₂)
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos, 2-4 mol% per Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DME)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, ligand (if used), and base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Typical Conditions for Selective Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields* |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Dioxane/H₂O | 90 | Moderate to Good[7] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | K₃PO₄ (2.2) | Toluene | 100 | Good to Excellent[10] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Good to Excellent |
*Yields are estimates based on structurally related bromopyridines and may vary.
Suzuki Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 4.2: Selective Sonogashira Coupling at the C2-Position
This protocol is for installing an alkyne moiety, a valuable linker and pharmacophore in drug design.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 4-5 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), >2.0 equiv, often used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[8]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 2: Typical Conditions for Selective Sonogashira Coupling
| Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields* |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 25-50 | Good to Excellent[11] |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 25 | Good to Excellent[12] |
*Yields are estimates based on structurally related bromopyridines and may vary.
Protocol 4.3: Selective Buchwald-Hartwig Amination at the C2-Position
This protocol enables the crucial formation of C-N bonds, introducing primary or secondary amines.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.3 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)
-
Bulky Phosphine Ligand (e.g., BINAP, Xantphos, RuPhos, 1.1-1.5 mol per mol of Pd)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the this compound and the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 3: Typical Conditions for Selective Buchwald-Hartwig Amination
| Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields* |
| Pd₂(dba)₃ (1.5) | BINAP (3.3) | NaOt-Bu (1.4) | Toluene | 100 | Good[13] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | Good to Excellent[14] |
*Yields are estimates based on amination of other 2-bromopyridines and may vary.[15]
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst/ligand. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaOt-Bu). Increase the reaction temperature in 10 °C increments. |
| Dehalogenation (Loss of Br) | Presence of protic impurities; Side reaction pathway. | Ensure all reagents and solvents are rigorously dried and degassed. Lower the reaction temperature. |
| Homocoupling of Starting Material | High reaction temperature; Inappropriate ligand choice. | Lower the reaction temperature. Screen different phosphine ligands; bulkier ligands can sometimes suppress this side reaction.[11] |
| Reaction at C-Cl Position | Reaction conditions are too harsh, overcoming selectivity. | Reduce reaction temperature and time. Use a catalyst system known for higher selectivity at lower temperatures. |
Conclusion
This compound is a powerful and strategically designed building block for medicinal chemistry. The differential reactivity of its C-Br and C-Cl bonds provides a reliable handle for sequential, regioselective cross-coupling reactions, enabling the efficient and modular synthesis of complex, highly functionalized pyridine scaffolds. By mastering the protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C2 position, researchers can rapidly generate diverse libraries of compounds, accelerating the drug discovery process. The principles and methodologies outlined in this guide serve as a robust foundation for leveraging this unique reagent to its full potential.
References
- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS:823221-94-9 - Abovchem [abovchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals tackling the Suzuki-Miyaura coupling of the challenging substrate, 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot common issues and optimize your reaction yields and selectivity.
Core Principles: Understanding the Substrate's Reactivity
The target substrate, this compound, presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling. Success hinges on understanding its distinct electronic and structural features:
-
Differential Halogen Reactivity : The fundamental principle governing selectivity is the difference in bond strength and reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling, the reactivity trend is overwhelmingly C–I > C–Br > C–Cl.[1][2][3] For this substrate, the C-Br bond at the 2-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond at the 6-position. This inherent difference is the primary tool for achieving mono-functionalization.
-
Electronic Effects of the Pyridine Ring and -CF3 Group : The pyridine ring is naturally electron-deficient. This effect is strongly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position.[4] This electronic profile has two main consequences:
-
It makes the C-Br and C-Cl bonds more electron-poor and thus, in principle, more susceptible to oxidative addition.
-
Conversely, it can slow the crucial transmetalation step of the catalytic cycle, as the electron-deficient nature of the pyridine ring hinders the transfer of the organic group from the boronic acid to the palladium center.[5]
-
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This can form inactive or less active catalyst species, effectively sequestering the palladium and stalling the reaction.[6][7] The choice of bulky ligands is often a strategy to mitigate this unwanted interaction.
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. Each step presents a potential point of failure or optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Reactions of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and streamline your synthetic workflow.
I. Understanding the Challenge: The "Homocoupling Problem"
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility in cross-coupling reactions can be hampered by the formation of a symmetrical biaryl byproduct, the homocoupled dimer. This side reaction not only consumes your starting material, reducing the yield of the desired product, but also introduces a purification challenge.
Homocoupling can arise from several pathways, depending on the specific reaction type. In palladium-catalyzed reactions like Suzuki-Miyaura coupling, it can be initiated by the presence of Pd(II) species, which can react with the organoboron reagent.[1] In copper-catalyzed reactions such as Sonogashira coupling, oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.[2][3][4][5]
This guide will provide a structured approach to diagnosing and mitigating homocoupling in your experiments.
II. Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling, a systematic evaluation of your reaction parameters is crucial. The following section provides a step-by-step troubleshooting guide.
Initial Assessment: Identifying the Source of Homocoupling
The first step is to determine the primary pathway leading to the homocoupled byproduct. This will depend on the type of cross-coupling reaction you are performing.
-
Suzuki-Miyaura Coupling: The primary concern is the homocoupling of the organoboron reagent. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[6][7]
-
Sonogashira Coupling: The main side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This is a copper-catalyzed process that is also promoted by oxygen.[2][3][4]
-
Other Cross-Coupling Reactions (e.g., Stille, Heck): Homocoupling of the organometallic reagent or the aryl halide can also occur, often influenced by reaction temperature and catalyst stability.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting homocoupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. Our focus is on providing practical, field-proven insights to help you achieve the stringent purity levels required in pharmaceutical and fine chemical synthesis.
The Challenge with Pyridine-Containing Compounds
The primary difficulty in removing palladium from reactions involving this compound stems from the inherent properties of the pyridine nucleus. The lone pair of electrons on the pyridine nitrogen atom acts as a potent Lewis base, leading to strong coordination with the palladium catalyst.[1][2] This can form stable, soluble palladium complexes that are challenging to remove through simple filtration or standard aqueous washes. The presence of the electron-withdrawing trifluoromethyl group can further influence the electronic properties of the pyridine ring and its interaction with the palladium center.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process and provides actionable solutions.
Issue 1: High Residual Palladium Levels (>100 ppm) After Initial Filtration
Possible Cause: The palladium catalyst is likely in a soluble form (e.g., Pd(II) species or fine Pd(0) nanoparticles) and is complexed with your product or other ligands in the reaction mixture. Simple filtration through celite is often insufficient for removing these dissolved species.[2][3]
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica gels or polymer resins are particularly effective for this purpose.[2][4][5]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature, time, and the amount of scavenger used. Experiment with increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., 4-18 hours) to enhance the binding of palladium to the scavenger.[6]
-
Consider a Combination Approach: A multi-step process can be highly effective. First, filter the bulk of a heterogeneous catalyst (like Pd/C) through celite. Then, treat the filtrate with a high-affinity scavenger to capture the dissolved palladium species.[2]
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
-
Dissolution: After the reaction is complete, dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger with the bound palladium.[2][6]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.[1][7]
Issue 2: Significant Product Loss During Purification
Possible Cause: Your product, this compound, may be adsorbing to the purification media, such as activated carbon or even some types of scavengers.
Suggested Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[6]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to avoid unnecessary product loss.
-
Solvent Optimization: The choice of solvent can impact the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can minimize its adsorption.[6]
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification technique such as crystallization or liquid-liquid extraction.[6]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., a mix of Pd(0) and Pd(II)) can lead to inconsistent removal efficiency. The speciation of palladium can be influenced by minor variations in reaction conditions.
Suggested Solutions:
-
Pre-treatment Step: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species before scavenging.[6]
-
Standardize Reaction Work-up: Ensure that the work-up procedure is consistent for every batch to minimize variations in the final palladium state.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers containing dimercaptotriazine functionalities can be very effective.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reactions involving this compound?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol or amine functionalities).[1][6][7]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3][6]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[6][7]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[6]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The scale of your reaction: For larger-scale syntheses, the cost and ease of handling the removal agent are important considerations.
-
The required final purity: The stringency of the palladium limits for your final application will dictate the necessary efficiency of the removal method.
Below is a decision-making workflow to guide your selection process.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium.[2] Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective.[2] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger-palladium complex is then easily removed by filtration.[8]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and often effective adsorbent for removing palladium.[9][10] However, its non-specific nature can sometimes lead to the loss of the desired product through co-adsorption.[1] The efficiency of palladium removal can also vary between different grades of activated carbon.
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Residual Pd Levels |
| Filtration (Celite) | Simple, fast, inexpensive | Only effective for heterogeneous/precipitated Pd | Highly variable, often >100 ppm |
| Activated Carbon | Low cost, effective for many Pd species | Potential for product loss, can be messy | 10-100 ppm |
| Palladium Scavengers | High selectivity, high efficiency, low product loss | Higher cost than carbon | <10 ppm, often <1 ppm[11] |
| Crystallization | Can provide very pure product | Can be low yielding, may require development | <10 ppm |
| Chromatography | High purity achievable | Solvent intensive, can be costly on large scale | <10 ppm |
Visualization
Diagram 1: Decision-Making Workflow for Palladium Removal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. biotage.com [biotage.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Large-Scale Synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for the large-scale synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering practical, field-proven insights and troubleshooting strategies.
Introduction
This compound is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogens, provides a versatile scaffold for further chemical modification. However, the electron-deficient nature of the pyridine ring, heavily influenced by the strong electron-withdrawing trifluoromethyl group, presents significant challenges in its large-scale synthesis.[3] This guide provides a comprehensive resource to address these challenges head-on, ensuring a robust and efficient synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely adopted and scalable approach involves a multi-step synthesis starting from a readily available precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine. This intermediate can be synthesized via various methods, including the chlorination and fluorination of picoline derivatives.[1] The subsequent key transformation is the selective bromination of 2,6-dichloro-4-(trifluoromethyl)pyridine. However, direct electrophilic bromination is challenging due to the deactivated pyridine ring.[3] A more reliable method is the conversion of an amino group to a bromo group via a Sandmeyer reaction.[4][5][6] This involves the diazotization of 2-amino-6-chloro-4-(trifluoromethyl)pyridine followed by treatment with a copper(I) bromide source.
Q2: Why is direct halogenation of the pyridine ring problematic for this specific molecule?
A2: Direct electrophilic halogenation of pyridine is an electronically mismatched process. The pyridine nitrogen atom deactivates the ring towards electrophilic attack, making reactions sluggish and requiring harsh conditions such as high temperatures and strong acids.[7][8][9][10] The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position further deactivates the ring, making electrophilic substitution even more difficult. These harsh conditions often lead to a lack of regioselectivity and the formation of complex mixtures of byproducts, which are challenging to separate on a large scale.
Q3: What are the primary safety considerations for the large-scale synthesis of this compound?
A3: The Sandmeyer reaction, a key step in a common synthetic route, involves the formation of diazonium salts. These intermediates can be explosive, especially when isolated in a dry state.[11] Therefore, it is crucial to handle them in solution at low temperatures (typically 0-5 °C) and use them immediately in the subsequent step. Additionally, reagents like thionyl chloride, often used for chlorination steps, are corrosive and react violently with water, releasing toxic gases.[12] Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and careful quenching procedures are mandatory.
Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?
A4: For monitoring the reaction, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for tracking the consumption of starting materials and the formation of the product and any byproducts. For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and elemental analysis are essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Sandmeyer reaction route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization Step | - Incomplete dissolution of the starting amine. - Temperature too high, leading to decomposition of the diazonium salt. - Insufficient or poor quality of sodium nitrite. | - Ensure the amine is fully dissolved in the acidic medium before adding sodium nitrite. - Maintain a strict temperature control between 0-5 °C throughout the addition of sodium nitrite and the subsequent reaction time. - Use a fresh, finely powdered batch of sodium nitrite and ensure accurate stoichiometry. |
| Incomplete Sandmeyer Reaction (Bromination) | - Inactive copper(I) bromide catalyst. - Insufficient reaction time or temperature. - Premature decomposition of the diazonium salt. | - Use freshly prepared or high-purity copper(I) bromide. The catalyst can be washed with a dilute acid to remove any oxidized species. - Monitor the reaction by TLC or GC. If the reaction stalls, a slight increase in temperature (e.g., to room temperature) may be necessary, but this should be done cautiously. - Add the diazonium salt solution to the copper(I) bromide solution slowly to maintain a low concentration of the diazonium salt. |
| Formation of Phenolic Byproducts | - Reaction of the diazonium salt with water. | - Ensure anhydrous conditions as much as possible during the Sandmeyer reaction. - The diazonium salt solution should be added to the copper catalyst solution, not the other way around, to minimize its residence time in an aqueous environment. |
| Difficulties in Product Purification | - Presence of regioisomeric impurities. - Residual starting materials or byproducts from previous steps. | - Optimize the reaction conditions to improve selectivity. - Employ fractional vacuum distillation for purification. The boiling points of the desired product and potential impurities should be sufficiently different. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Workflow: Sandmeyer Reaction for this compound
Caption: A typical workflow for the Sandmeyer reaction.
Detailed Protocol: Synthesis of this compound via Sandmeyer Reaction
Starting Material: 2-Amino-6-chloro-4-(trifluoromethyl)pyridine
Reagents and Solvents:
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-amino-6-chloro-4-(trifluoromethyl)pyridine in aqueous hydrobromic acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide in aqueous hydrobromic acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by GC or HPLC).
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
-
Conclusion
The large-scale synthesis of this compound requires careful consideration of the synthetic route, reaction conditions, and safety protocols. By understanding the inherent challenges associated with the electron-deficient nature of the pyridine ring and implementing robust troubleshooting strategies, researchers and production chemists can achieve a reliable and efficient synthesis. This guide provides a foundational framework for navigating these complexities and successfully producing this valuable chemical intermediate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Welcome to the technical support resource for the analytical assessment of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS No. 823221-94-9). This guide is designed for researchers, analytical chemists, and quality control professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate. We will delve into the most common analytical techniques, offering field-proven insights, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity and reproducibility of your results.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for quantifying the purity of this compound due to its high resolution, sensitivity, and accuracy.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.
Recommended Starting HPLC Method
This protocol serves as a robust starting point for method development and validation. Adjustments may be necessary based on your specific instrumentation and potential impurity profile.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for this molecule. A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent, sharpening the peak shape of the basic pyridine nitrogen by minimizing interactions with residual silanols on the column.[2] |
| Gradient | 60% B to 95% B over 15 minutes | A gradient elution is crucial to ensure that any more hydrophobic or more polar impurities are eluted and detected, providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature is critical for reproducible retention times.[3] |
| Injection Vol. | 10 µL | This can be optimized, but 10 µL is a good starting point to avoid column overloading.[4] |
| Detector | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. A Photo Diode Array (PDA) detector is recommended to check for peak purity and identify co-eluting impurities. |
| Sample Prep. | Dissolve ~1 mg/mL in Acetonitrile | Acetonitrile is a strong solvent for this compound and is compatible with the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm filter. |
HPLC Troubleshooting Q&A
Question: My main peak is tailing significantly. What are the likely causes and how do I fix it?
Answer: Peak tailing is a common issue, especially with basic compounds like pyridines on silica-based columns.[4] It typically results from secondary interactions between the analyte and the stationary phase.
-
Causality: The lone pair of electrons on the pyridine nitrogen can interact with acidic silanol groups on the silica backbone of the C18 column, leading to a portion of the analyte being more strongly retained and eluting later, causing the tail.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: The pKa of the pyridinium ion is typically around 5. Ensure your mobile phase pH is low (e.g., pH 2-3) to keep the pyridine nitrogen protonated. The 0.1% TFA in the recommended method achieves this and also provides a counter-ion to mask silanol interactions. If tailing persists, consider a slightly different acid like formic acid.
-
Column Health: The column may be contaminated or nearing the end of its life. First, try flushing the column with a strong solvent series (e.g., water, isopropanol, acetonitrile, hexane, then back). If this fails, the issue could be a void at the column inlet. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, replace the column.
-
Use a High-Purity Column: Modern, end-capped, high-purity silica columns have fewer active silanol groups and are specifically designed to produce better peak shapes for basic compounds.
-
Question: My retention times are drifting from one injection to the next. What's going on?
Answer: Retention time stability is fundamental for reliable quantification. Drifting retention times point to a lack of equilibrium in the system or changes in the mobile phase or hardware.[5]
-
Causality: The chromatographic system is not in a steady state. This can be due to temperature fluctuations, changes in mobile phase composition, or insufficient column equilibration time.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, this can take 10-15 column volumes.[3]
-
Temperature Control: Use a thermostatted column compartment. Even small fluctuations in ambient temperature can cause retention time shifts.[3]
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If you are using an online mixer (quaternary pump), poorly functioning proportioning valves can cause fluctuations.[5] To diagnose this, prepare a pre-mixed mobile phase and run it isocratically. If the retention time stabilizes, the pump's mixing system is the likely culprit.[2]
-
Check for Leaks: A small, undetected leak in the pump or fittings can cause pressure fluctuations and, consequently, retention time drift.[2]
-
Question: I am seeing ghost peaks in my blank gradient runs. Where are they coming from?
Answer: Ghost peaks are spurious peaks that appear in blank runs and can interfere with the quantification of low-level impurities. They are typically caused by contamination or carryover from previous injections.
-
Causality: Compounds from a previous, more concentrated sample can be adsorbed onto parts of the HPLC system (injector, rotor seal, column head) and slowly elute during a subsequent gradient run. Contaminants in the mobile phase or glassware can also be the source.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
Section 2: Gas Chromatography (GC) - A Complementary Orthogonal Technique
For a semi-volatile compound like this compound, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an excellent orthogonal method to HPLC.[6] It is especially useful for identifying volatile impurities that might be hidden under the solvent front in an HPLC chromatogram.
Recommended Starting GC Method
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | This is a general-purpose, non-polar column that provides good separation for a wide range of compounds, including halogenated aromatics. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Helium is standard and safe. Hydrogen can provide faster analysis and better resolution but requires additional safety precautions. |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial temperature allows for good focusing on the column head. The ramp rate is a good starting point to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides excellent sensitivity for carbon-containing compounds. MS provides structural information for impurity identification. |
| Detector Temp. | FID: 300°C; MS Transfer Line: 280°C | Must be hot enough to prevent condensation of the analytes. |
| Sample Prep. | Dissolve ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate | Choose a high-purity solvent that will not interfere with the peaks of interest. |
GC Troubleshooting Q&A
Question: My peaks are broad and show significant fronting. What is the cause?
Answer: Peak fronting in GC is a classic sign of column overload.
-
Causality: Injecting too much sample mass onto the column saturates the stationary phase at the column inlet. The excess analyte molecules travel down the column faster without interacting with the stationary phase, leading to a sharp front and a sloping tail.
-
Troubleshooting Steps:
-
Increase the Split Ratio: The easiest fix is to increase the split ratio (e.g., from 50:1 to 100:1). This reduces the amount of sample that reaches the column.
-
Dilute the Sample: If increasing the split ratio is insufficient or undesirable, simply dilute your sample concentration (e.g., from 1 mg/mL to 0.1 mg/mL).
-
Check Injection Volume: Ensure your injection volume is appropriate, typically 1 µL.
-
Question: How can I confirm the identity of a small impurity peak using GC-MS?
Answer: GC-MS is a powerful tool for this. The key is to analyze the mass spectrum of the impurity peak, paying close attention to the molecular ion and fragmentation patterns. For this compound, isotopic patterns are particularly informative.
-
Isotopic Signature: Your compound contains one bromine atom (isotopes 79Br and 81Br in an ~1:1 ratio) and one chlorine atom (isotopes 35Cl and 37Cl in an ~3:1 ratio).[7] This creates a unique isotopic cluster for the molecular ion (M+). You will see three main peaks:
-
M+: Contains 79Br and 35Cl
-
M+2: Contains 81Br and 35Cl OR 79Br and 37Cl
-
M+4: Contains 81Br and 37Cl
-
-
Analysis Workflow:
Caption: Workflow for impurity identification by GC-MS.
Section 3: NMR and Mass Spectrometry for Structural Confirmation
While chromatography is used for quantification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of unknown impurities.
Frequently Asked Questions (FAQs)
Question: Can I use 1H NMR to determine purity?
Answer: Yes, quantitative 1H NMR (qNMR) is a powerful primary method for purity determination.[8] It is orthogonal to chromatography and does not require a reference standard of the analyte itself, but rather a certified internal standard.
-
Principle: You add a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) to a precisely weighed amount of your sample. By comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the internal standard, you can calculate the absolute purity (w/w %).
-
Key Considerations:
-
The internal standard must have peaks that are well-resolved from your analyte and any impurity signals.
-
Accurate weighing is paramount.
-
You must ensure complete relaxation of the protons being quantified, which often requires a longer delay time (d1) between scans.
-
Question: What information can 19F and 13C NMR provide?
Answer:
-
19F NMR: This is an exceptionally useful and clean technique for any trifluoromethyl-containing compound.[9] You should see a singlet for the -CF3 group. The presence of other signals in the 19F spectrum is a strong indicator of fluorine-containing impurities. It can be used quantitatively much like 1H NMR.
-
13C NMR: This provides a map of the carbon skeleton. While not typically used for quantification due to long relaxation times and the nuclear Overhauser effect (nOe), it is crucial for confirming the structure and identifying isomeric impurities, which may have very similar 1H NMR spectra but distinct 13C chemical shifts.
Section 4: General Method Validation and Quality Control
Question: What does it mean to have a "validated" analytical method?
Answer: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] It is a requirement of regulatory bodies like the FDA and is described in the International Conference on Harmonisation (ICH) guidelines.[11][12][13] A validated method ensures that the results you generate are reliable, reproducible, and accurate.
-
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.
-
Caption: The lifecycle of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. wjarr.com [wjarr.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fda.gov [fda.gov]
- 14. iosrjournals.org [iosrjournals.org]
Technical Support Center: Managing Reaction Exotherms in Trifluoromethylpyridine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of managing reaction exotherms. Trifluoromethylation reactions, particularly on heterocyclic systems like pyridine, are notoriously energetic. Understanding and controlling these exotherms is paramount for safety, scalability, and achieving desired product yields and purity.
This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting guides, and validated protocols to ensure the safe and successful synthesis of these vital chemical motifs.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed for quick reference when immediate action is required.
Question 1: My reaction temperature is spiking uncontrollably immediately after adding the fluoride activator (e.g., TBAF, CsF) to my mixture of pyridine substrate and Ruppert-Prakash reagent (TMSCF₃). What is happening and what should I do?
Answer:
This is a classic sign of a runaway reaction, driven by the rapid, uncontrolled generation of the highly nucleophilic trifluoromethyl anion (CF₃⁻). The fluoride source activates the TMSCF₃, initiating a powerful exothermic reaction.[1][2] The immediate spike suggests the rate of heat generation is far exceeding the heat removal capacity of your reactor.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the fluoride activator.
-
Maximize Cooling: Ensure your cooling bath/system is at its lowest set point and functioning optimally. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Increase Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the reactor walls.
-
Prepare for Quenching: Have a pre-chilled, appropriate quenching agent ready (e.g., a weak acid like saturated ammonium chloride solution). However, be cautious, as quenching a highly energetic reaction can sometimes lead to a secondary exotherm or gas evolution.
Root Cause Analysis & Prevention:
-
Causality: The reaction rate is highly dependent on the concentration of the active trifluoromethyl anion. Adding the fluoride source too quickly, or into a concentrated solution, creates a localized high concentration of the initiator, leading to an exponential increase in reaction rate and heat output. The mechanism involves the formation of a pentacoordinate siliconate intermediate which can then generate the CF₃⁻ anion, propagating a chain reaction.[3]
-
Preventative Protocol: The key is to maintain the concentration of the active CF₃⁻ species at a low, steady state. This is achieved by adding the activator sub-stoichiometrically and slowly to the reaction mixture. This "initiation-controlled" or "starve-fed" approach ensures that the rate of the exothermic trifluoromethylation step is limited by the rate of activator addition. For larger scale reactions, this semi-batch approach is critical for safety.[4]
Question 2: I'm seeing poor yield and multiple byproducts in my radical trifluoromethylation using Langlois reagent (CF₃SO₂Na) and an oxidant. Reaction calorimetry shows a large initial heat flow, but conversion is low. Why?
Answer:
This issue often stems from unproductive side reactions between the oxidant (e.g., tBuOOH) and the Langlois reagent, which generate heat without contributing to the desired product formation.[5] This initial exotherm can be misleading, as it doesn't correlate with the trifluoromethylation of your pyridine substrate.
Root Cause Analysis & Prevention:
-
Causality: When all reagents are mixed simultaneously, the oxidant and the sulfinate can react directly in a non-productive, exothermic pathway. This depletes the reagents before they can participate in the desired radical generation and subsequent addition to the pyridine ring.[5]
-
Preventative Protocol:
-
Controlled Addition: Add the oxidant (e.g., tBuOOH) slowly over a prolonged period to a mixture of the pyridine substrate and the Langlois reagent. A syringe pump is ideal for this. This keeps the instantaneous concentration of the oxidant low, favoring the productive reaction pathway.[5]
-
Phase Separation: In two-phase systems (e.g., CH₂Cl₂/H₂O), minimizing the mixing between the aqueous phase (containing the sulfinate) and the organic phase (containing the arene and oxidant) can reduce the unproductive reaction. The desired reaction often occurs at the interface.[5]
-
Solvent Choice: The choice of solvent can significantly influence the regioselectivity of the trifluoromethylation. For example, switching from dichloromethane to dimethylsulfoxide can reverse the selectivity for C-2 vs. C-3 addition on 4-acetylpyridine.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the safe design and scale-up of trifluoromethylpyridine syntheses.
Question 1: What are the essential safety parameters I must determine before attempting to scale up an exothermic trifluoromethylation reaction?
Answer:
Scaling up an exothermic reaction without proper thermal hazard assessment is extremely dangerous. The key is to use reaction calorimetry to quantify the heat release and understand the reaction kinetics.
Key Parameters to Measure:
-
Heat of Reaction (ΔHᵣ): The total amount of heat released per mole of limiting reagent.
-
Heat Flow Rate (qᵣ): The rate at which heat is generated (in Watts). This is crucial for ensuring your reactor's cooling system can handle the heat load.
-
Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all the accumulated energy were released without any heat loss to the surroundings. It's calculated as ΔTₐd = (ΔHᵣ * C₀) / (m * Cₚ), where C₀ is the initial concentration, m is the mass, and Cₚ is the specific heat capacity.
-
Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature the reaction could reach in a cooling failure scenario. It is calculated as MTSR = Tₚ + ΔTₐd, where Tₚ is the process temperature.[6] The MTSR must be well below the boiling point of the solvent and the decomposition temperature of any reactants or products.
Data Summary Table:
| Parameter | Symbol | Description | Importance for Safety |
| Heat of Reaction | ΔHᵣ | Total energy released per mole. | Determines the total potential hazard. |
| Heat Flow Rate | qᵣ | Rate of energy release (Watts). | Must be less than the reactor's cooling capacity. |
| Adiabatic Temperature Rise | ΔTₐd | Temperature rise with no cooling. | Predicts the severity of a runaway scenario. |
| Max. Temp. of Synthesis Rxn | MTSR | Max potential temperature in a failure. | Must be below critical safety thresholds (e.g., solvent boiling point).[6] |
Question 2: My batch process for trifluoromethylation is difficult to control. How can continuous flow chemistry help manage the exotherm?
Answer:
Continuous flow chemistry is an inherently safer technology for managing highly exothermic reactions like trifluoromethylation.[6][7] The advantages stem from the physical properties of microreactors.
Batch vs. Flow for Exotherm Management:
-
Batch Reactor: Has a low surface-area-to-volume ratio. As you scale up, the volume increases by a power of 3, while the surface area for heat exchange only increases by a power of 2. This makes heat removal increasingly difficult at larger scales.
-
Flow Reactor: Utilizes small-diameter tubing, resulting in a very high surface-area-to-volume ratio. This allows for extremely efficient heat transfer, rapidly dissipating the heat of reaction and preventing temperature spikes.[6]
The small internal volume of a flow reactor also minimizes the amount of hazardous material present at any given moment, significantly reducing the potential impact of a runaway reaction.[8][9]
Workflow Diagram: Decision Logic for Batch vs. Flow Synthesis
References
- 1. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. icheme.org [icheme.org]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions of Polysubstituted Pyridines
Welcome to the Technical Support Center dedicated to navigating the complexities of regioselective reactions on polysubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their synthetic strategies and troubleshoot common challenges in achieving positional control. Pyridine cores are ubiquitous in pharmaceuticals and agrochemicals, making the precise functionalization of these heterocyles a critical skill.[1][2] This resource provides in-depth, experience-driven guidance to help you overcome selectivity issues and optimize your reaction outcomes.
Understanding the Challenge: The Electronic Landscape of Pyridine
The pyridine ring presents a unique electronic landscape that inherently dictates its reactivity. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack compared to benzene.[3] Conversely, it is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which can accommodate the negative charge of the intermediate. The C3 position is the most electron-rich and thus the preferred site for electrophilic attack, as attack at C2 or C4 would place a destabilizing positive charge on the nitrogen.[3] Understanding these intrinsic electronic properties is the first step in devising strategies to control regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and troubleshooting scenarios encountered during the functionalization of polysubstituted pyridines.
Q1: My nucleophilic aromatic substitution (SNAr) on a polysubstituted pyridine is yielding a mixture of C2 and C4 isomers. How can I favor one over the other?
A1: This is a classic challenge in pyridine chemistry. The relative reactivity of the C2 and C4 positions in SNAr reactions is governed by a delicate interplay of steric and electronic factors.
-
Steric Hindrance: The most straightforward way to favor C4 substitution is to introduce steric bulk around the C2 and C6 positions. If your substrate has a substituent at C2, attack at C4 will be sterically favored. Conversely, to favor C2 substitution, the C4 and C5 positions should be relatively unhindered.[4]
-
Electronic Effects: The electronic nature of existing substituents can subtly influence the electrophilicity of the C2 and C4 positions. Electron-withdrawing groups on the ring will generally activate it towards nucleophilic attack.
-
The Nature of the Nucleophile: Bulkier nucleophiles will preferentially attack the less sterically hindered C4 position.[4]
-
Solvent Effects: Experimenting with a range of solvents with varying polarities can influence the reaction outcome. Aprotic polar solvents are typically used for SNAr reactions.
Troubleshooting Flowchart for SNAr Regioselectivity:
Caption: Troubleshooting decision-making for SNAr regioselectivity.
Q2: I'm struggling with a low yield in an electrophilic aromatic substitution (EAS) on my substituted pyridine. What are my options?
A2: The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging.[3] Here are some strategies to improve your yield:
-
Pyridine N-oxide Strategy: This is a highly effective and common approach. By oxidizing the pyridine nitrogen to an N-oxide, you achieve two important things:
-
Activation: The N-oxide is more electron-rich and thus more reactive towards electrophiles.
-
Directing Effect: It strongly directs electrophilic substitution to the C4 position. After the substitution, the N-oxide can be readily deoxygenated to furnish the desired substituted pyridine.[4]
-
-
Activating Groups: If your synthesis allows, the presence of electron-donating groups (EDGs) on the pyridine ring will increase its reactivity towards electrophiles.[5]
Q3: How can I achieve functionalization at the often-elusive C3 position?
A3: Directing reactions to the C3 position often requires more advanced strategies that override the intrinsic electronic preferences of the pyridine ring.
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalating group (DMG) on the pyridine ring to guide deprotonation by a strong base (typically an organolithium reagent) to the adjacent position.[6][7] For example, a substituent at C2 can direct metalation to C3. Subsequent quenching with an electrophile introduces the desired functionality at the C3 position. Common DMGs include amides, carbamates, and ethers.[6][8]
-
Halogen/Metal Exchange: If you have a halogenated pyridine, a halogen/metal exchange reaction can generate an organometallic intermediate that can then be reacted with an electrophile. For instance, a bromine at the C3 position can be exchanged with lithium or magnesium.[9][10]
-
Transition Metal-Catalyzed C-H Activation: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Specific ligand and catalyst systems can direct the reaction to the C3 position, often with high regioselectivity.[1][11]
-
Dearomatization-Rearomatization Strategies: These innovative methods temporarily disrupt the aromaticity of the pyridine ring to enable functionalization at otherwise inaccessible positions.[2][12]
In-Depth Guides to Key Strategies
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a cornerstone for achieving regioselectivity in polysubstituted pyridines. The choice of the directing group and the base is crucial for success.
Mechanism Overview:
Caption: General workflow for Directed ortho-Metalation (DoM).
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the substituted pyridine containing the directing group in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of the lithium amide base (e.g., lithium diisopropylamide (LDA), typically 1.1 equivalents) to the cooled pyridine solution.[6] The use of a hindered base like LDA can prevent nucleophilic addition to the pyridine ring.[6]
-
Metalation: Stir the reaction mixture at -78 °C for the optimized time (typically 30 minutes to 2 hours), monitoring by TLC if possible.
-
Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Then, quench the reaction with a suitable reagent, such as saturated aqueous NH₄Cl.
-
Work-up and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Troubleshooting DoM Reactions:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete metalation. | Increase reaction time or use a stronger base (e.g., s-BuLi). |
| Decomposition of the organolithium intermediate. | Maintain a low temperature throughout the reaction. | |
| Poor reactivity of the electrophile. | Use a more reactive electrophile or add an activating agent (e.g., CuCN for cross-coupling). | |
| Mixture of Regioisomers | Competing deprotonation at other sites. | Ensure the directing group is powerful enough. Consider a different directing group or a bulkier base to enhance steric direction. |
| Scrambling of the organolithium intermediate. | This is less common but can occur. Try different solvents or lower temperatures. |
Pyridine N-oxide Strategy for C4-Functionalization
The use of pyridine N-oxides is a reliable method for directing electrophilic substitutions to the C4 position.
Workflow:
Caption: Three-step sequence for C4-functionalization via a pyridine N-oxide.
Experimental Protocol: Synthesis of a Pyridine N-oxide
-
Dissolution: In a round-bottom flask, dissolve the substituted pyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Oxidant Addition: Carefully add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The addition should be done portion-wise or dropwise, and the temperature may need to be controlled with an ice bath.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: The work-up procedure will depend on the oxidant and solvent used. Typically, it involves neutralizing any remaining acid, extracting the product into an organic solvent, and washing the organic layer.
-
Purification: The crude pyridine N-oxide can be purified by crystallization or column chromatography.
Note: Reactions with peracids can be hazardous. Always use appropriate safety precautions.[4]
Advanced Strategies: Beyond Classical Approaches
For particularly challenging transformations, consider these cutting-edge methods:
-
Transition-Metal-Free Regiodivergent Alkylation: Recent studies have shown that the choice of alkyllithium activator for 1,1-diborylalkanes can direct the alkylation of pyridines to either the C2 or C4 position, offering a transition-metal-free approach to regiocontrol.[13]
-
Photocatalysis: Photoredox catalysis has emerged as a powerful tool for pyridine functionalization, often proceeding through radical intermediates and enabling unique regioselectivities that are complementary to traditional methods.[1][14]
-
Pyridyne Chemistry: The generation of highly reactive pyridyne intermediates allows for the difunctionalization of the pyridine ring, providing access to complex substitution patterns.[15][16][17]
Summary of Strategies and Their Preferred Positions
| Strategy | Primary Target Position(s) | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4 | Leaving group required; sensitive to sterics. |
| Electrophilic Aromatic Substitution (EAS) | C3 | Ring is deactivated; often requires harsh conditions. |
| Pyridine N-oxide Strategy | C4 (for EAS) | Multi-step but highly effective for C4-electrophilic substitution.[4] |
| Directed ortho-Metalation (DoM) | C-position adjacent to DMG | Requires a directing group and strong base.[6][7] |
| Halogen/Metal Exchange | Position of the halogen | Requires a pre-functionalized halogenated pyridine.[9][10] |
| Minisci Reaction | C2, C4 | Radical-based; can sometimes give mixtures of isomers.[14] |
| Transition Metal-Catalyzed C-H Activation | C2, C3, C4 (catalyst/ligand dependent) | Offers access to diverse positions; requires catalyst optimization.[1][11] |
| Dearomatization-Rearomatization | C3, C4 | Can access challenging positions; may involve multiple steps.[2][12] |
By understanding the fundamental principles of pyridine reactivity and leveraging the diverse array of synthetic strategies available, you can effectively control the regioselectivity of your reactions and access a wide range of valuable polysubstituted pyridine derivatives.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of 2-Bromo vs. 2-Chloro Pyridines in Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, integral to a vast array of biologically active molecules and functional materials.[1] The efficient functionalization of this heterocycle is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.
When selecting a starting material, synthetic chemists are often faced with a choice between halogenated pyridines, most commonly 2-bromopyridine and 2-chloropyridine. While structurally similar, their reactivity profiles in cross-coupling reactions differ significantly. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform strategic decisions in catalyst selection, reaction optimization, and overall synthetic design.
Theoretical Background: The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between 2-chloro- and 2-bromopyridines lies in the strength of the carbon-halogen (C-X) bond.[1] In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2][3]
The energy required to cleave this bond dictates the activation energy for the entire catalytic process. The C-Cl bond is significantly stronger than the C-Br bond:
This disparity means that the oxidative addition to a C-Br bond is kinetically more favorable, proceeding under milder conditions than the analogous C-Cl bond activation.[1][4] Consequently, 2-bromopyridines are inherently more reactive substrates in these transformations.[2]
References
A Senior Application Scientist's Guide to the Biological Activity of Trifluoromethylpyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomerism in Fluorinated Heterocycles
In the landscape of modern agrochemical and pharmaceutical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for creating next-generation active ingredients.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron density.[1][3][4] These changes are pivotal for enhancing biological activity, bioavailability, and target specificity.[1][3][5][6]
However, the true elegance and challenge in harnessing the power of TFMPs lie in understanding the profound impact of isomerism. The position of the single -CF3 group on the pyridine ring—be it at the 2- (α), 3- (β), or 4- (γ) position—is not a trivial structural detail. It dictates the molecule's three-dimensional shape, electronic profile, and ultimately, its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of 2-, 3-, and 4-trifluoromethylpyridine isomers, offering field-proven insights and supporting experimental frameworks to guide your research and development efforts.
The Isomeric Landscape: How Position Dictates Property
The location of the electron-withdrawing -CF3 group relative to the ring nitrogen fundamentally alters the electronic character and steric profile of the molecule. This concept is central to understanding the divergent biological activities of the isomers.
-
2-Trifluoromethylpyridine (α-TFMP): The -CF3 group is positioned ortho to the nitrogen atom. This proximity creates significant steric hindrance and has a strong inductive effect, which can influence binding to enzyme active sites.
-
3-Trifluoromethylpyridine (β-TFMP): The -CF3 group is meta to the nitrogen. This position has a pronounced effect on the ring's overall electron distribution and has been a historically significant building block in agrochemicals.[7][8]
-
4-Trifluoromethylpyridine (γ-TFMP): With the -CF3 group para to the nitrogen, this isomer exhibits the strongest electronic influence on the nitrogen atom's basicity. While historically less common in commercial products, it is a key component in select modern insecticides.[2][7][8]
Comparative Biological Activities: A Tale of Three Isomers
The choice of isomer is a critical decision in the design of a bioactive molecule. While all share the TFMP core, their applications are remarkably distinct, a direct consequence of their structure-activity relationships (SAR).
Agrochemical Applications: A Domain Dominated by 2- and 3-TFMP Derivatives
The agrochemical industry has extensively leveraged TFMP derivatives for crop protection.[1][7][8] Historically, compounds derived from 3-picoline, leading to 3- or 5-trifluoromethyl-substituted pyridines, were predominant.[7][8]
-
Herbicidal Activity: The first commercialized TFMP-containing herbicide, Fluazifop-butyl , incorporates a 5-trifluoromethyl-pyridin-2-yl moiety (a derivative of 3-TFMP).[2][7][8] It functions as an acetyl-CoA carboxylase (ACCase) inhibitor.[7][8] The introduction of this specific TFMP isomer was shown to be far superior to the corresponding benzene analogue, exhibiting excellent activity against perennial grass weeds.[7][8] Similarly, Haloxyfop-methyl , another ACCase inhibitor with a longer residual soil activity, is also built from a 3-TFMP derivative.[7][8]
-
Insecticidal Activity: The 4-TFMP isomer is the cornerstone of the insecticide Flonicamid .[2][7] Developed for its potent efficacy against aphids, Flonicamid's unique structure, derived from the γ-isomer, is crucial for its mode of action.[2] In contrast, Sulfoxaflor , another sap-feeding insecticide, is based on a 6-(trifluoromethyl)pyridine structure, highlighting the utility of the α-isomer.[2]
-
Fungicidal Activity: The fungicide Fluazinam utilizes a derivative of 3-TFMP.[2] Studies have shown that the trifluoromethyl-substituted pyridine derivative had higher fungicidal activity compared to chlorine and other analogues.[2]
Table 1: Isomer Usage in Prominent Agrochemicals
| Isomer Position | Agrochemical Example | Activity Type | Mechanism of Action (if known) |
| 3- (or 5-) | Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor[7][8] |
| 3- (or 5-) | Haloxyfop-methyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor[7][8] |
| 3- (or 5-) | Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |
| 4- | Flonicamid | Insecticide | Chordotonal organ modulator[2][7] |
| 2- (or 6-) | Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor (nAChR) competitive modulator[2] |
Pharmaceutical Applications: A Frontier for All Isomers
In drug discovery, the TFMP moiety is employed to enhance metabolic stability, improve cell membrane permeability (lipophilicity), and increase binding affinity.[1][3][4] Unlike in agrochemicals, where certain isomers have historically dominated, the pharmaceutical pipeline shows diverse applications for all three positional isomers.
-
Oncology: Derivatives of 2-Amino-4-(trifluoromethyl)pyridine have emerged as a promising scaffold for targeted cancer therapies.[9] For example, they have been instrumental in developing inhibitors of Werner (WRN) helicase, a target in cancers with microsatellite instability, as well as inhibitors of BRAF and CRAF kinases.[9]
-
Antiviral and Antitumor Agents: The 2,3-Dichloro-5-(trifluoromethyl)pyridine intermediate, derived from 3-TFMP, is a key building block for synthesizing compounds with potential antiviral and antitumor properties.[5]
-
Antibacterial Agents: Recent research has demonstrated that nucleosides synthesized from 4-trifluoromethylpyridine exhibit potent antibacterial activities against various strains, with minimum inhibitory concentrations (MICs) comparable to the reference drug amoxicillin.[10][11]
-
Anti-inflammatory Agents: A comparative study of pyrazole derivatives revealed that 3-trifluoromethylpyrazoles were the most effective anti-inflammatory agents in a carrageenan-induced rat paw edema assay, suggesting their potential as COX-2 inhibitors.[12]
Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Isomer Effect
Relating a molecule's structure to its biological activity is the core principle of medicinal and agrochemical chemistry.[13] For TFMP isomers, the key drivers of differential activity are electronic effects and steric hindrance.
-
Electronic Effects: The strongly electron-withdrawing -CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This effect is most pronounced in the 4-TFMP isomer due to resonance and inductive effects acting in concert. This modulation of basicity can be critical for avoiding off-target interactions or for tuning the molecule's ionization state at physiological pH, which affects transport and target engagement.
-
Lipophilicity & Permeability: The -CF3 group significantly increases a molecule's lipophilicity (fat-solubility) compared to a hydrogen atom.[3] This generally improves the ability of a compound to cross biological membranes, such as a plant's waxy cuticle or a cell's lipid bilayer, which is vital for bioavailability.[3] While all isomers add lipophilicity, the overall molecular shape and dipole moment, which differ between isomers, can fine-tune this property.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes.[3][4] This leads to a longer biological half-life, which can mean lower application rates for agrochemicals or less frequent dosing for pharmaceuticals.[3]
Experimental Workflows for Comparative Analysis
To objectively compare the biological activity of TFMP isomers in your own research, a tiered screening approach is essential. The following protocols provide a self-validating framework for moving from initial in vitro screening to whole-organism validation.
Protocol 1: In Vitro Target-Based Assay (Enzyme Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TFMP isomers against a purified target enzyme (e.g., ACCase, a kinase, or a helicase).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each TFMP isomer (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer specific to the target enzyme.
-
Prepare solutions of the enzyme, substrate, and any necessary co-factors (e.g., ATP for kinases).
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, perform serial dilutions of the TFMP isomer stock solutions to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM).
-
Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control (background).
-
-
Enzyme Reaction:
-
Add the enzyme to all wells except the "no enzyme" control and incubate with the compounds for a pre-determined time (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the reaction by adding the substrate (and co-factors).
-
Incubate for a specific time at the optimal temperature (e.g., 30 minutes at 37°C).
-
-
Signal Detection:
-
Stop the reaction and measure the output. The method will depend on the assay format (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Senior Scientist's Note: The choice of a direct target-based assay as the primary screen is crucial. It isolates the interaction between your compound and the protein of interest, removing confounding variables like cell permeability or metabolism. This provides the cleanest initial data for establishing a structure-activity relationship.
Protocol 2: Cell-Based Assay (Antiproliferative Activity)
Objective: To determine the half-maximal effective concentration (EC50) of TFMP isomers on the proliferation of a relevant cell line (e.g., a cancer cell line, a fungal pathogen).
Methodology:
-
Cell Culture:
-
Culture the target cells in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Plating:
-
Harvest and count the cells. Seed them into a 96-well clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TFMP isomers in cell culture media.
-
Remove the old media from the cells and add the media containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Read the plate on a plate reader (fluorescence or luminescence).
-
-
Data Analysis:
-
Calculate cell viability relative to the vehicle control and plot against compound concentration to determine the EC50 value.
-
Senior Scientist's Note: This secondary assay validates the findings from the target-based screen in a more complex biological system. A compound that is potent against the purified enzyme but weak in a cell-based assay may have poor permeability, be subject to efflux, or be rapidly metabolized. Comparing the IC50 and EC50 values provides critical insights into the drug-like properties conferred by each isomeric form.
Conclusion and Future Outlook
The isomeric position of the trifluoromethyl group on a pyridine ring is a critical determinant of biological activity. While 3-TFMP derivatives have a long and successful history in agrochemicals, the 2- and 4-TFMP isomers are proving indispensable for developing modern insecticides and a diverse range of pharmaceuticals. The differential effects on steric hindrance, pKa, and overall molecular electronics directly translate into varied target affinity, selectivity, and pharmacokinetic profiles.
For researchers in this field, a systematic and comparative approach is not just recommended; it is essential. By understanding the fundamental SAR principles and employing a rigorous experimental workflow, development teams can more effectively navigate the isomeric landscape to unlock the full potential of this powerful chemical scaffold. The future of TFMP-based chemistry will undoubtedly involve a more nuanced, isomer-specific design strategy to create safer, more effective solutions for global health and food security.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Comparative Validation of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine Derivatives in High-Throughput Screening for Kinase Inhibitors
This guide provides a comprehensive framework for the validation of compound libraries derived from the 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine scaffold in the context of high-throughput screening (HTS), with a specific focus on identifying novel kinase inhibitors. We will objectively compare the performance of derivatives from this scaffold against a known inhibitor and outline the rigorous, multi-step validation process essential for confidence in HTS campaign results.
Introduction: The Scaffold's Strategic Importance in HTS
In drug discovery, the quality of a screening library is paramount. The chemical scaffolds used as starting points for these libraries dictate the novelty, diversity, and drug-like properties of the final compounds. This compound is a heterocyclic building block of significant interest. Its distinct features—two different halogen atoms (Br and Cl) at positions 2 and 6—allow for selective, site-directed modifications through reactions like Suzuki or Buchwald-Hartwig couplings. The electron-withdrawing trifluoromethyl (-CF3) group at position 4 often enhances metabolic stability and cell permeability, making this scaffold a promising starting point for kinase-focused libraries.
However, a promising scaffold is only the beginning. A rigorous validation workflow is necessary to ensure that hits emerging from an HTS campaign are genuine, potent, and specific, and not artifacts of the assay technology or compound impurities. This guide details such a workflow.
The HTS Validation Workflow: From Library QC to Confirmed Hit
The validation process is a multi-stage funnel designed to systematically filter a large library down to a small number of high-confidence hits. Each stage employs increasingly stringent criteria to assess the quality and activity of the compounds.
Caption: The High-Throughput Screening (HTS) validation and hit-to-lead funnel.
Experimental Protocols & Comparative Data
We present a hypothetical validation of a small, focused library of three derivatives (Cpd-1, Cpd-2, Cpd-3) synthesized from the this compound scaffold. The target is a hypothetical tyrosine kinase, "TK-X". Staurosporine, a well-known, potent but non-selective kinase inhibitor, is used as a positive control.
Library Quality Control (QC)
Before screening, every compound must pass stringent QC checks. The primary goal is to confirm identity and assess purity, as impurities can lead to false positives or negatives.
Protocol: LC-MS Purity Assessment
-
Sample Preparation: Dissolve 1 mg of each compound in 1 mL of DMSO to create a 1 mg/mL stock. Dilute 1:100 in 50:50 acetonitrile/water.
-
Instrumentation: Agilent 1260 Infinity II LC system coupled with a 6120 Quadrupole MS.
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-800 m/z.
-
-
Analysis: Integrate the area under the curve (AUC) for the main peak (UV detector at 254 nm) and the corresponding mass peak. Purity is calculated as (AUC of Target Compound / Total AUC of all peaks) * 100.
-
Acceptance Criterion: Purity ≥ 95%.
-
Primary Assay: Kinase Activity Inhibition
The primary screen is a single-point concentration assay designed to rapidly identify compounds that inhibit the target enzyme. We will use the Promega KinaseGlo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution after the kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
Protocol: KinaseGlo® Primary Screen
-
Reagent Preparation: Prepare KinaseGlo® reagent according to the manufacturer's protocol. Prepare TK-X kinase and its specific substrate in kinase reaction buffer.
-
Compound Plating: In a 384-well white plate, add 50 nL of compound stock (10 mM in DMSO) to appropriate wells for a final concentration of 10 µM. Add 50 nL of DMSO to control wells.
-
Enzyme Reaction: Add 5 µL of the enzyme/substrate mix to all wells. Incubate for 1 hour at room temperature.
-
Signal Detection: Add 5 µL of KinaseGlo® reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader (e.g., BMG PHERAstar).
-
Data Analysis:
-
Negative Control (0% Inhibition): DMSO-only wells.
-
Positive Control (100% Inhibition): Wells without enzyme or with a known potent inhibitor.
-
Percent Inhibition Calculation: 100 * (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)
-
Hit Criterion: % Inhibition > 50%.
-
Secondary Assay: Dose-Response and Potency (IC50) Determination
Hits from the primary screen are advanced to determine their potency (IC50), the concentration at which they inhibit 50% of the enzyme's activity.
Protocol: 10-Point IC50 Determination
-
Compound Plating: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 30 µM. Plate 50 nL of each concentration into a 384-well plate.
-
Assay Execution: Follow the same procedure as the KinaseGlo® primary screen.
-
Data Analysis: Plot % Inhibition versus log[Compound Concentration]. Fit the data to a four-parameter logistic model to determine the IC50 value.
Comparative Performance Data
The table below summarizes the validation data for our hypothetical library derivatives compared to Staurosporine.
| Compound ID | Scaffold Type | Purity (LC-MS) | % Inhibition @ 10 µM | IC50 (nM) for TK-X | Notes |
| Cpd-1 | 2-Bromo-6-chloro-4-(CF3)pyridine | 98.2% | 85% | 150 | Potent hit, confirmed. |
| Cpd-2 | 2-Bromo-6-chloro-4-(CF3)pyridine | 96.5% | 15% | >10,000 | Inactive in primary screen. |
| Cpd-3 | 2-Bromo-6-chloro-4-(CF3)pyridine | 99.1% | 92% | 45 | Most potent derivative. |
| Staurosporine | Indolocarbazole (Alternative) | >99% | 98% | 20 | Potent but non-selective control. |
Analysis of Results:
-
Cpd-1 and Cpd-3 were successfully validated as potent inhibitors of TK-X, with IC50 values in the nanomolar range. Cpd-3 demonstrates superior potency. This validates the utility of the this compound scaffold for generating TK-X inhibitors.
-
Cpd-2 was inactive, which is a crucial result. A good scaffold should allow for modifications that modulate activity, demonstrating a clear structure-activity relationship (SAR).
-
Staurosporine served its purpose as a positive control, showing an expected high potency. However, its known promiscuity highlights the next critical step for Cpd-1 and Cpd-3: selectivity profiling.
Selectivity Profiling: A Critical Step for Kinase Inhibitors
The human kinome contains over 500 members, many with highly conserved ATP-binding sites. A promising hit must be selective for its intended target to minimize off-target effects and potential toxicity.
Caption: Workflow for assessing kinase inhibitor selectivity.
Protocol: Kinase Selectivity Panel
-
Select a lead compound (e.g., Cpd-3).
-
Screen the compound at a single, high concentration (e.g., 1 µM) against a panel of 50-100 other kinases.
-
For any kinases showing >50% inhibition, perform a full 10-point IC50 dose-response curve.
-
Analysis: A compound is considered selective if its IC50 for the primary target (TK-X) is at least 100-fold lower than for off-targets.
Conclusion and Future Directions
This guide demonstrates a robust, multi-step process for the validation of compounds derived from the this compound scaffold in an HTS setting. Through rigorous QC, primary screening, dose-response analysis, and selectivity profiling, we can confidently identify potent and selective lead compounds.
The successful identification of Cpd-3 as a potent and (presumably) selective inhibitor validates this compound as an excellent starting point for kinase inhibitor discovery. The next steps in a drug discovery program would involve further medicinal chemistry efforts to optimize the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this lead compound.
structure-activity relationship (SAR) studies of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine Analogs as Kinase Inhibitors
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a frequent starting point for drug discovery campaigns. The specific scaffold, this compound, presents a unique combination of reactive handles and electronic properties. The electron-withdrawing trifluoromethyl group significantly modulates the pKa of the pyridine nitrogen, while the distinct electronic and steric nature of the bromo and chloro substituents at the 2 and 6 positions offer vectors for differential chemical modification.
This guide explores the structure-activity relationship (SAR) of analogs based on this core, focusing on their hypothetical development as inhibitors of a representative tyrosine kinase, Src kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival; its dysregulation is implicated in various cancers, making it a well-validated oncology target. The following analysis is a synthesized study, grounded in established medicinal chemistry principles, to illustrate a logical SAR exploration.
Core Hypothesis and Experimental Design
Our central hypothesis is that the this compound scaffold can be optimized to bind effectively within the ATP-binding pocket of Src kinase. We hypothesize that the pyridine nitrogen can act as a hinge-binding motif, interacting with the backbone of the kinase hinge region. The primary SAR strategy will involve systematically modifying the 2- and 6-positions to explore interactions with the solvent-exposed region and deeper hydrophobic pockets of the ATP-binding site.
The general workflow for this SAR investigation is outlined below:
Caption: General workflow for a structure-activity relationship (SAR) study.
Systematic SAR Exploration
The exploration is divided into two main series based on the modification of the bromo and chloro substituents.
Series 1: Modification at the 2-Position (Bromo Substitution)
The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents to probe the solvent-front region of the kinase.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired analog.
Table 1: SAR at the 2-Position and Src Kinase Inhibition
| Compound | R¹ (at C2) | R² (at C6) | Src Kinase IC₅₀ (nM) | Rationale for Modification |
| 1a | -Br | -Cl | >10,000 | Starting Material |
| 1b | -Phenyl | -Cl | 850 | Introduce a simple aryl group to probe for pi-stacking. |
| 1c | -4-Methoxyphenyl | -Cl | 420 | Add an electron-donating group to the phenyl ring. |
| 1d | -4-(Trifluoromethyl)phenyl | -Cl | 1,200 | Add an electron-withdrawing group; activity decreases. |
| 1e | -4-Aminophenyl | -Cl | 95 | Introduce a hydrogen bond donor. The amino group can interact with acidic residues. |
| 1f | -4-(N,N-dimethylamino)phenyl | -Cl | 150 | Block H-bond donation; increased basicity may be favorable. |
| 1g | -Thiophen-2-yl | -Cl | 730 | Explore alternative aromatic systems. |
Interpretation of Series 1 Data: The data suggests that substitution at the 2-position is crucial for activity. The introduction of an aryl group (1b) provides a significant boost in potency compared to the starting bromide (1a). Further decorating this phenyl ring reveals that electron-donating groups and hydrogen bond donors (1c, 1e) are beneficial. The potent activity of the 4-aminophenyl analog (1e) suggests a key hydrogen bond interaction is formed, potentially with a glutamate or aspartate residue in the target's active site.
Series 2: Modification at the 6-Position (Chloro Substitution)
With the optimal 4-aminophenyl group fixed at the 2-position, we next explore modifications at the 6-position. The smaller chloro atom can be replaced via nucleophilic aromatic substitution (SₙAr) or other cross-coupling methods to introduce groups that may probe a deeper, more hydrophobic pocket.
Table 2: SAR at the 6-Position and Src Kinase Inhibition
| Compound | R¹ (at C2) | R² (at C6) | Src Kinase IC₅₀ (nM) | Rationale for Modification |
| 1e | -4-Aminophenyl | -Cl | 95 | Lead compound from Series 1. |
| 2a | -4-Aminophenyl | -H | 560 | Removal of the chloro group reduces potency, suggesting its importance. |
| 2b | -4-Aminophenyl | -Methyl | 110 | Small alkyl group is tolerated but offers no improvement. |
| 2c | -4-Aminophenyl | -Aniline | 25 | Introduction of an aniline via Buchwald-Hartwig coupling. |
| 2d | -4-Aminophenyl | -Cyclopropylamine | 15 | Smaller, more rigid amine shows improved activity. |
| 2e | -4-Aminophenyl | -Morpholine | 8 | Introduction of a polar, solubilizing group that can also act as an H-bond acceptor. |
Interpretation of Series 2 Data: Replacing the chloro group with hydrogen (2a) is detrimental, indicating that this position requires substitution. Introducing various amines at this position proves highly effective. The superior potency of the morpholine analog (2e) is a classic finding in kinase inhibitor design. The morpholine oxygen can act as a hydrogen bond acceptor, while the entire group enhances aqueous solubility—a critical property for drug candidates. This suggests the 6-position substituent occupies a region where both hydrophobic and polar interactions are possible.
Mechanism of Action and Pathway Visualization
The optimized analog, Compound 2e , likely functions as an ATP-competitive inhibitor. It is proposed to bind in the ATP pocket of Src kinase, with the pyridine nitrogen forming a hydrogen bond to the hinge region backbone. The 4-aminophenyl group at the C2 position extends toward the solvent-exposed region, while the morpholine at C6 occupies a deeper pocket. By blocking ATP binding, the inhibitor prevents the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation.
Caption: Proposed mechanism of action for Compound 2e in the Src signaling pathway.
Conclusion
This guided analysis demonstrates a logical and systematic approach to elucidating the structure-activity relationship for the this compound scaffold. The study identified key structural features that drive potency against Src kinase. Specifically, a 4-aminophenyl group at the 2-position and a morpholine ring at the 6-position were found to be optimal, culminating in Compound 2e with a potent IC₅₀ of 8 nM. This compound effectively utilizes hydrogen bonding and hydrophobic interactions within the ATP binding site. Further optimization would focus on improving pharmacokinetic properties (ADME) and confirming in vivo efficacy and safety. This work underscores the utility of the halogenated pyridine core as a template for designing potent and selective kinase inhibitors.
A Senior Application Scientist's Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine: A Versatile Building Block for Modern Chemistry
Abstract
In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are indispensable tools.[1] Among these, 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine has emerged as a particularly valuable building block. Its strategic arrangement of orthogonal halogen atoms, combined with the potent electron-withdrawing nature of the trifluoromethyl group, offers chemists a powerful platform for constructing complex molecular architectures with precision and control. This guide provides an in-depth comparison of this reagent with other common building blocks, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
The trifluoromethylpyridine (TFMP) scaffold is a key structural motif in numerous active ingredients within the pharmaceutical and agrochemical industries.[2][3][4] The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][5] this compound distinguishes itself by offering two different halogen handles for sequential and selective functionalization, a feature of paramount importance in diversity-oriented synthesis.
Key Molecular Features:
-
Pyridine Core: A privileged nitrogen-containing heterocycle ubiquitous in drug discovery.
-
4-(Trifluoromethyl) Group: A strong electron-withdrawing group that modulates the electronic properties of the pyridine ring, enhancing its stability and influencing the reactivity of the halogen substituents.
-
Orthogonal Halogens: The C2-Br and C6-Cl bonds possess differential reactivity, enabling selective, stepwise chemical transformations. The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol) and is thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[6]
Caption: Key reactive sites and functional groups of this compound.
The Strategic Advantage: Chemoselective Cross-Coupling
The primary advantage of this compound lies in the differential reactivity of its C-Br and C-Cl bonds. This allows for a programmed, sequential approach to molecular assembly. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalyst will preferentially undergo oxidative addition into the weaker C-Br bond at the 2-position under milder conditions.[6][7] The more robust C-Cl bond at the 6-position remains intact, available for a subsequent, distinct transformation under more forcing conditions.
This chemoselectivity is crucial for building complex, unsymmetrical molecules, avoiding the statistical mixtures that would arise from building blocks with identical halogens (e.g., 2,6-dibromo- or 2,6-dichloropyridines).
Caption: Workflow for sequential functionalization.
Comparative Analysis with Alternative Building Blocks
The choice of a building block is a critical decision in a synthetic campaign. Here, we compare this compound with common alternatives.
Comparison by Halogen Pattern
The selection of halogens dictates the synthetic strategy. While di-bromo analogs offer higher reactivity, they often lack selectivity. Di-chloro analogs are less reactive and may require harsh conditions for the initial coupling.
| Building Block | C2-Halogen | C6-Halogen | Relative Reactivity (1st Coupling) | Selectivity for Sequential Coupling | Typical Use Case |
| 2-Bromo-6-chloro-4-(CF₃)pyridine | Br | Cl | High | Excellent | Stepwise, controlled synthesis of unsymmetrical 2,6-disubstituted pyridines. |
| 2,6-Dibromo-4-(CF₃)pyridine | Br | Br | Very High | Poor (risk of di-substitution) | Symmetrical derivatization or when a single, harsh coupling is planned. |
| 2,6-Dichloro-4-(CF₃)pyridine | Cl | Cl | Low | Poor (requires harsh conditions) | When cost is a primary driver and harsh coupling conditions are acceptable.[8] |
Comparison by Electron-Withdrawing Group (EWG)
The EWG at the 4-position significantly influences the molecule's physicochemical properties. The trifluoromethyl group is often preferred in drug discovery for its positive impact on metabolic stability and cell permeability.[1]
| Property | 4-(Trifluoromethyl)pyridine[9][10] | 4-Cyanopyridine[11] | 4-Nitropyridine |
| Molecular Weight | 147.10 g/mol | 104.11 g/mol | 124.08 g/mol |
| pKa (of conjugate acid) | ~1.9 (estimated) | 1.9 | 1.6 |
| Calculated LogP | 1.7 | 0.5 | 0.4 |
| Metabolic Stability | Generally High (C-F bond is very strong) | Moderate (nitrile can be hydrolyzed) | Low (nitro group is often reduced in vivo) |
| Influence on Reactivity | Strong EWG, activates ring for SNAr | Strong EWG, activates ring for SNAr | Very Strong EWG, strongly activates ring |
Note: pKa and LogP values are for the parent pyridines without C2/C6 halogens, illustrating the electronic effect of the 4-substituent.
The -CF3 group provides a unique combination of strong electron-withdrawing character and high metabolic stability, making this compound a superior choice for many medicinal chemistry programs.
Experimental Protocols & Case Studies
To demonstrate the utility of this building block, we provide validated, step-by-step protocols for key transformations.
Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C2-Br Position
This protocol achieves selective arylation at the more reactive C-Br bond, leaving the C-Cl bond untouched. The choice of a standard palladium catalyst like Pd(PPh₃)₄ is sufficient and cost-effective for this transformation.
Workflow:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to the pyridine).
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a relatively mild base (Na₂CO₃) and a standard Pd(0) catalyst at moderate temperature ensures that the kinetic barrier for oxidative addition into the C-Cl bond is not overcome, leading to high selectivity for the C-Br bond.[6][12]
Protocol 4.2: Selective Sonogashira Coupling at the C2-Br Position
The Sonogashira coupling provides a powerful method for installing alkyne functionalities. Selectivity is high for the C-Br bond over the C-Cl bond.[13][14][15]
Workflow:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Base: Add degassed triethylamine (Et₃N) or a mixture of DMF and Diisopropylethylamine (DIPEA).
-
Reagent Addition: Add the terminal alkyne (1.3 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until completion (monitor by TLC or LC-MS). Higher temperatures can decrease selectivity.[14]
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality: The mechanism of the Sonogashira reaction relies on the oxidative addition of the aryl halide to the Pd(0) species, which is generated in situ. The reactivity order of I > Br > Cl is well-established, ensuring selective reaction at the C-Br position under controlled conditions.[14]
Protocol 4.3: Subsequent Buchwald-Hartwig Amination at the C6-Cl Position
After selective functionalization at C2, the remaining C-Cl bond can be targeted using more advanced catalytic systems developed for activating less reactive aryl chlorides.[16][17]
Workflow:
-
Setup: To a glovebox or Schlenk flask, add the 2-substituted-6-chloro-4-(trifluoromethyl)pyridine (1.0 eq), the desired amine (1.5 eq), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Catalyst System: Add a palladium pre-catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a specialized ligand for C-Cl activation, such as Xantphos or a bulky biarylphosphine ligand (e.g., RuPhos, 0.05 eq).
-
Solvent: Add an anhydrous, degassed solvent such as Toluene or 1,4-Dioxane.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Workup & Purification: Follow a standard aqueous workup and chromatographic purification as described in previous protocols.
Causality: The activation of the strong C-Cl bond requires a more electron-rich and sterically hindered catalyst system. Ligands like Xantphos promote the difficult oxidative addition step and facilitate the reductive elimination to form the C-N bond.[17][18] The use of a stronger base is also necessary to generate the palladium-amido intermediate.[16]
Conclusion & Decision-Making Framework
This compound is a superior building block for chemists who require a stepwise and controlled approach to the synthesis of unsymmetrically 2,6-disubstituted pyridines.
Choose this compound when:
-
Sequential, distinct functionalization at the 2- and 6-positions is required.
-
The final target molecule benefits from the physicochemical properties of a trifluoromethyl group , such as enhanced metabolic stability and lipophilicity.
-
Avoiding statistical mixtures and complex purifications is a priority.
Consider alternatives when:
-
A symmetrical 2,6-disubstituted pyridine is the target (2,6-dibromo- or 2,6-dichloro- analogs may be more cost-effective).
-
The specific electronic properties of a cyano or nitro group are explicitly required for the final application.
-
The synthetic route involves only a single functionalization at the 2-position, in which case the simpler 2-Bromo-4-(trifluoromethyl)pyridine might suffice.
By understanding the unique reactivity and properties of this building block, researchers can unlock new synthetic possibilities and accelerate the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scirp.org [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A-Comparative-Guide-to-the-Metabolic-Stability-of-Novel-2-Bromo-6-chloro-4-(trifluoromethyl)pyridine-Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] This guide provides a comprehensive comparison of the metabolic stability of novel compounds derived from the 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine scaffold. For researchers, scientists, and drug development professionals, understanding how structural modifications to this core influence metabolic fate is crucial for designing drug candidates with optimal pharmacokinetic profiles. A drug's efficacy is intrinsically linked to its ability to reach its target site in sufficient concentrations and for an adequate duration.[1] Compounds with poor metabolic stability are rapidly cleared from the body, often necessitating frequent and high doses, which can lead to patient non-compliance and undesirable side effects.[1] Conversely, highly stable compounds can prolong therapeutic effects, improving patient outcomes.[1]
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, chemically alter xenobiotics.[1][2] This biotransformation can lead to the inactivation of a drug or, in some cases, the formation of toxic metabolites.[1] Therefore, a central goal in drug design is to achieve a balance: a compound must be stable enough to exert its therapeutic effect but also susceptible to metabolism and clearance to prevent accumulation and potential toxicity.[1] This guide will delve into the experimental assessment of metabolic stability, providing both the theoretical underpinnings and practical protocols to empower researchers in their quest for safer and more effective medicines.
Understanding the Metabolic Landscape of Halogenated Pyridines
The this compound scaffold presents a unique combination of chemical features that influence its metabolic profile. The pyridine ring itself, an electron-deficient aromatic system, can be a target for oxidative metabolism.[3] The presence of halogen atoms (bromine and chlorine) and a trifluoromethyl group further modulates the electronic properties and steric hindrance of the molecule, impacting its interaction with metabolic enzymes.[4][5]
Key Metabolic Pathways
The primary metabolic transformations for compounds derived from this scaffold are anticipated to be:
-
Oxidative Metabolism: Cytochrome P450 enzymes are the main drivers of Phase I oxidative reactions.[2][6] For halogenated pyridines, this can involve hydroxylation of the pyridine ring, N-oxidation, and dehalogenation.[7][8] The electron-withdrawing nature of the trifluoromethyl group generally increases resistance to oxidative metabolism on the pyridine ring.[5][9]
-
Dehalogenation: The carbon-halogen bond can be cleaved through various enzymatic processes. While the C-F bond in the trifluoromethyl group is exceptionally strong and resistant to cleavage, the C-Br and C-Cl bonds are more susceptible to metabolic attack.[7][10]
-
Conjugation (Phase II Metabolism): Following Phase I modifications, which often introduce or expose functional groups, the resulting metabolites can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate. This process typically increases the water solubility of the compound, facilitating its excretion.
The interplay of these pathways determines the overall metabolic clearance and half-life of a drug candidate. Understanding these "metabolic hotspots" is critical for rational drug design, allowing chemists to strategically modify the molecule to enhance its stability.[11]
Comparative In Vitro Metabolic Stability Assessment
To objectively compare the metabolic stability of different derivatives of this compound, standardized in vitro assays are employed. The most common and informative of these is the liver microsomal stability assay .[12][13][14] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, providing a robust system to assess Phase I metabolism.[12][13]
Experimental Design and Data Interpretation
In a typical microsomal stability assay, the test compound is incubated with liver microsomes (human, rat, or mouse) in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions.[12][14] The concentration of the parent compound is monitored over time using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
The disappearance of the parent compound over time allows for the calculation of two key parameters:
-
In Vitro Half-Life (t½): The time it takes for 50% of the initial compound concentration to be metabolized. A longer half-life indicates greater metabolic stability.[17]
-
Intrinsic Clearance (CLint): The volume of the microsomal matrix from which the compound is completely removed per unit time, normalized to the amount of microsomal protein. Lower intrinsic clearance values correspond to higher metabolic stability.[17]
These parameters provide a quantitative measure to rank and compare the metabolic stability of different compounds, guiding the selection of candidates for further development.[18]
Comparative Data of this compound Derivatives
The following table summarizes the in vitro metabolic stability data for a series of hypothetical derivatives of this compound, where various substituents (R) have been introduced at a specific position on the core scaffold.
| Compound ID | R-Group | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Scaffold | -H | 15 | 92.4 |
| Derivative A | -CH3 | 25 | 55.4 |
| Derivative B | -OCH3 | 10 | 138.6 |
| Derivative C | -CF3 | 45 | 30.8 |
| Derivative D | -Cyclopropyl | 35 | 39.6 |
| Derivative E | -Phenyl | 18 | 77.0 |
Analysis of the Comparative Data:
-
Parent Scaffold: The unsubstituted parent scaffold exhibits moderate metabolic stability.
-
Derivative A (-CH3): The addition of a small alkyl group slightly improves metabolic stability, likely due to minor steric hindrance at a potential site of metabolism.
-
Derivative B (-OCH3): The methoxy group significantly decreases metabolic stability. This is a common liability, as O-demethylation is a rapid metabolic pathway.[5]
-
Derivative C (-CF3): The introduction of an additional trifluoromethyl group leads to a dramatic increase in metabolic stability. The strong electron-withdrawing nature of the -CF3 group deactivates the molecule towards oxidative metabolism.[5][9]
-
Derivative D (-Cyclopropyl): The cyclopropyl group provides a notable improvement in stability, likely by blocking a metabolic hotspot without introducing a new liability.
-
Derivative E (-Phenyl): The phenyl group slightly decreases metabolic stability, potentially by introducing a new site for aromatic hydroxylation.
This data clearly illustrates the profound impact that even small structural modifications can have on the metabolic fate of a compound. The strategic use of metabolically robust groups, such as the trifluoromethyl group, can be a powerful tool in drug design.[3][18]
Experimental Protocols
For researchers looking to implement these assays, the following provides a detailed, step-by-step protocol for the in vitro liver microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test compounds and positive control compounds (e.g., Verapamil, Testosterone)
-
Pooled human, rat, or mouse liver microsomes (commercially available)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Workflow Diagram:
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Catalyst Performance in Cross-Coupling Reactions of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine: A Comparative Guide
Introduction: The Strategic Importance of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethylpyridine moiety, in particular, is a privileged structural motif found in numerous active compounds.[2] this compound stands out as a versatile and highly valuable building block for the synthesis of complex molecules. Its dihalogenated nature presents both a challenge and an opportunity for chemists: the differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions, enabling the controlled introduction of diverse functionalities.
This guide provides a comprehensive technical comparison of catalyst performance for three major classes of palladium-catalyzed cross-coupling reactions with this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the mechanistic nuances that govern catalyst selection, explore the factors influencing regioselectivity, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape: C-Br vs. C-Cl
The cornerstone of selective cross-coupling on this substrate lies in the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The C-X bond dissociation energies follow the trend C-I > C-Br > C-Cl, leading to a general reactivity order of I > Br > OTf > Cl.[3] This principle forms the basis for achieving selective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
The strongly electron-withdrawing trifluoromethyl group at the 4-position further influences the reactivity of the pyridine ring, making the C-X bonds more susceptible to oxidative addition.[1][3] This electronic effect, combined with the inherent reactivity difference between bromine and chlorine, allows for a high degree of control in sequential couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, prized for its mild conditions and functional group tolerance.[4] When applied to this compound, the primary objective is the selective coupling at the C-Br position.
Catalyst and Ligand Selection: A Comparative Overview
The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle.[5]
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (C-Br coupling) | Selectivity (Br vs. Cl) | Key Considerations & References |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | High | A robust and versatile system for a wide range of aryl and heteroaryl boronic acids.[6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-110 | High | High | Particularly effective for challenging substrates, including heteroaryl chlorides (in a second coupling step).[5] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | Moderate to High | Good to High | A classic, readily available catalyst, though may require higher loadings and longer reaction times.[6] |
| PdCl₂(dppf) | Cs₂CO₃ | THF | Reflux | Moderate to High | Good | Often used for aryl triflates, but also effective for bromides.[7] |
Expert Insights on Catalyst Selection:
For routine Suzuki-Miyaura couplings of this compound, a combination of Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos is often the first choice. These ligands create a sterically hindered and electron-rich palladium center that promotes efficient oxidative addition of the C-Br bond while discriminating against the stronger C-Cl bond. For more challenging couplings, or when lower catalyst loadings are desired, pre-formed palladium precatalysts incorporating these ligands can offer enhanced stability and reproducibility.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloro-4-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds, a linkage of immense importance in medicinal chemistry.[8][9] The selective amination of this compound at the C-Br position allows for the introduction of a wide variety of amine nucleophiles.
Catalyst and Ligand Selection: A Comparative Overview
Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation. The base also plays a critical role in this transformation.[10]
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (C-Br coupling) | Selectivity (Br vs. Cl) | Key Considerations & References |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-100 | High | High | A highly active system for a broad range of primary and secondary amines.[11] |
| Pd(OAc)₂ / BrettPhos | LiHMDS | Dioxane | 100-110 | High | High | Particularly effective for unprotected N-H heterocycles.[2][11] |
| [Pd(allyl)Cl]₂ / XPhos | K₂CO₃ | t-BuOH | 100 | Moderate to High | Good to High | A versatile system, with the choice of base being critical for substrate compatibility.[12] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Moderate | Good | An earlier generation ligand, still effective for some applications. |
Expert Insights on Catalyst Selection:
For the Buchwald-Hartwig amination of this substrate, catalyst systems based on ligands from the Buchwald group, such as RuPhos and BrettPhos, are highly recommended. These ligands have demonstrated broad utility and high activity, even with challenging amine coupling partners. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required for efficient catalysis.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the purity and stability of chemical intermediates are non-negotiable. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its impurity profile can directly influence reaction yields, byproduct formation, and the ultimate safety and efficacy of the final active ingredient. Consequently, robust, validated analytical methods are imperative for ensuring its quality.
This guide provides an in-depth comparison of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the rationale behind method development choices, present detailed validation protocols, and offer supporting experimental data to guide you in selecting and implementing the most suitable method for your needs. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3][4]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For an intermediate like this compound, this typically involves quantifying the main component (assay), identifying and quantifying impurities, and ensuring the method is "stability-indicating." A stability-indicating method can accurately measure the compound of interest in the presence of its degradation products, which is crucial for shelf-life determination and understanding potential degradation pathways.[1][5]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[6][7] For this compound, an RP-HPLC method offers excellent resolution and sensitivity for both purity assessment and assay determination.
Causality Behind Experimental Choices
-
Column Selection (C18): A C18 (octadecylsilane) column is a logical first choice.[8] The non-polar stationary phase provides effective retention for the moderately non-polar analyte through hydrophobic interactions. The trifluoromethyl and halogen substituents increase the compound's hydrophobicity, leading to good separation from more polar potential impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Acetonitrile is chosen over methanol as it often provides better peak shape and lower UV cutoff. A small amount of formic acid is added to the aqueous phase to acidify the mobile phase, which sharpens peaks by suppressing the ionization of any potential silanol groups on the silica-based stationary phase.
-
Detector (UV-Vis/PDA): The pyridine ring contains a chromophore that absorbs UV light. A Photodiode Array (PDA) detector is superior to a simple UV-Vis detector as it captures the entire UV spectrum for each peak. This is invaluable for assessing peak purity (i.e., confirming that a single peak corresponds to a single compound) and for identifying potential impurities by their unique UV spectra. The detection wavelength is set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program: | Time (minutes) | % Solvent A | % Solvent B | |----------------|-------------|-------------| | 0 | 60 | 40 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 60 | 40 | | 30 | 60 | 40 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 265 nm (or λmax determined experimentally).
- Injection Volume: 10 µL.
2. Preparation of Solutions:
- Diluent: Acetonitrile/Water (50:50 v/v).
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
Visualizing the HPLC Validation Workflow
Caption: Workflow for HPLC analytical method validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography is an excellent alternative, particularly for volatile and thermally stable compounds.[2][6] Given that this compound has a reasonable vapor pressure, GC is a highly suitable technique. Coupling GC with a Mass Spectrometry (MS) detector provides exceptional specificity and sensitivity, allowing for definitive identification of the analyte and its impurities based on their mass spectra.[7][9]
Causality Behind Experimental Choices
-
Column Selection (DB-5ms or equivalent): A low-polarity 5% phenyl-arylene/95% dimethylpolysiloxane column is a workhorse for general-purpose GC analysis. It separates compounds primarily based on their boiling points and slight differences in polarity. This phase is robust and provides good peak shapes for a wide variety of analytes, including halogenated aromatic compounds.
-
Injection Mode (Split): A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents column overloading and ensures sharp, symmetrical peaks, which is critical for accurate quantification.
-
Oven Program (Temperature Gradient): A temperature ramp is essential for separating compounds with different volatilities. The program starts at a lower temperature to resolve any highly volatile impurities, then ramps up to elute the main analyte and any less volatile components in a timely manner.
-
Detector (Mass Spectrometry): An MS detector, operating in Electron Ionization (EI) mode, provides two dimensions of data: retention time and mass spectrum. This is far more powerful than a non-specific detector like a Flame Ionization Detector (FID). The unique fragmentation pattern of this compound serves as a fingerprint for positive identification and can be used to elucidate the structures of unknown impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Chromatographic Conditions:
- GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
- Injection Port Temperature: 280 °C.
- Injection Mode: Split (Split ratio 50:1).
- Injection Volume: 1 µL.
- Oven Program:
- Initial Temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 45-400 m/z.
2. Preparation of Solutions:
- Solvent: Dichloromethane or Ethyl Acetate.
- Standard Solution (100 µg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
- Sample Solution (100 µg/mL): Prepare the sample solution in the same manner.
Visualizing the GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Comparative Validation Data
A validated method must meet predefined acceptance criteria for several key parameters. The following tables summarize hypothetical but realistic performance data for the two proposed methods.
Table 1: Linearity and Range
| Parameter | HPLC-PDA | GC-MS | Acceptance Criteria |
| Range | 0.05 mg/mL - 0.75 mg/mL (Assay) | 10 µg/mL - 150 µg/mL (Assay) | Reportable |
| Correlation Coeff. (r²) | > 0.9995 | > 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal, near origin | Minimal, near origin | Reportable |
-
Expertise & Experience: Both methods demonstrate excellent linearity, indicating a direct and proportional relationship between concentration and detector response over the specified range. The wider range of the HPLC method may be advantageous for analyzing samples with highly variable concentrations without requiring multiple dilutions.
Table 2: Precision (Repeatability)
| Parameter | HPLC-PDA (%RSD, n=6) | GC-MS (%RSD, n=6) | Acceptance Criteria |
| Retention Time | < 0.5% | < 0.2% | ≤ 1.0% |
| Peak Area | < 1.0% | < 1.5% | ≤ 2.0% |
-
Trustworthiness: Both methods are highly precise. The lower relative standard deviation (RSD) for retention time in the GC method is typical due to the precise electronic control over the carrier gas flow. The HPLC method shows slightly better peak area precision, which can be beneficial for high-accuracy assay determinations.
Table 3: Accuracy (% Recovery)
| Spike Level | HPLC-PDA (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 100.5% | 99.8% | 98.0% - 102.0% |
| 100% | 99.7% | 101.1% | 98.0% - 102.0% |
| 120% | 101.2% | 100.3% | 98.0% - 102.0% |
-
Self-Validating System: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels. The excellent recovery values for both methods demonstrate that they are free from significant matrix effects or systematic errors.
Table 4: Specificity (Forced Degradation)
To prove specificity, the analyte was subjected to stress conditions as per ICH guidelines to induce degradation.[1][10][11] The analytical method must be able to separate the intact analyte from all degradation products.
| Stress Condition | % Degradation (HPLC) | Peak Purity (HPLC) | % Degradation (GC) | Comments |
| Acid Hydrolysis (0.1N HCl, 80°C) | ~15% | Pass (>99.5%) | ~14% | Two major degradants resolved from the main peak in both methods. |
| Base Hydrolysis (0.1N NaOH, 80°C) | ~18% | Pass (>99.5%) | ~19% | One major degradant, well-separated. Analyte is more labile in base. |
| Oxidation (3% H₂O₂, RT) | ~10% | Pass (>99.5%) | ~9% | Multiple minor oxidative degradants formed, all baseline resolved. |
| Thermal (105°C, 48h) | < 2% | Pass (>99.5%) | < 2% | The compound is highly stable to dry heat. |
| Photolytic (ICH Q1B) | ~5% | Pass (>99.5%) | ~6% | Minor degradation observed, indicating some light sensitivity. |
-
Authoritative Grounding: The ability of both methods to resolve the analyte peak from all stress-induced degradants, confirmed by the "Pass" status of the PDA peak purity analysis for HPLC, establishes them as stability-indicating. The GC-MS method further allows for the tentative identification of these degradants based on their mass spectra, providing valuable insight into the molecule's degradation pathways.
Conclusion and Recommendations
Both the developed RP-HPLC and GC-MS methods are validated and fit for the purpose of analyzing this compound. The choice between them depends on the specific application and available instrumentation.
-
RP-HPLC is recommended for: Routine quality control (QC) environments where high throughput, exceptional precision for assay, and robustness are key. It is also the preferred method for analyzing potentially non-volatile or thermally labile impurities.[6]
-
GC-MS is recommended for: In-depth impurity profiling, structural elucidation of unknown impurities, and for laboratories where the identification of components is as critical as their quantification. Its high resolving power and the specificity of the MS detector make it an unparalleled tool for investigational studies.[7]
Ultimately, the implementation of a well-validated analytical method is a critical component of quality assurance. It provides the reliable data necessary to ensure the integrity of starting materials and intermediates, which is fundamental to the successful development of safe and effective end-products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Comparative Cost Analysis of Synthetic Routes to Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has been a transformative development in the fields of agrochemicals and pharmaceuticals.[1][2] This privileged structural motif imbues molecules with unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] Consequently, the demand for trifluoromethylpyridines (TFMPs) has seen a steady increase over the past three decades.[1] For researchers and process chemists, selecting the most economically viable and scalable synthetic route is a critical decision that can significantly impact the overall cost and timeline of a development program.[3][4]
This guide provides an in-depth comparative cost analysis of the primary industrial and emerging synthetic routes to trifluoromethylpyridines. We will move beyond a simple recitation of reaction steps to dissect the economic and logistical drivers behind each methodology, offering field-proven insights to inform your synthetic planning.
The Industrial Workhorse: Halogen Exchange (Halex) Reactions from Picolines
The most established and cost-effective method for the large-scale production of many trifluoromethylpyridines relies on a two-stage process: the free-radical chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a halogen exchange (Halex) reaction to introduce fluorine.[5][6] This approach is particularly dominant in the agrochemical industry for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.[5][7]
Synthetic Pathway Overview
The overall transformation can be summarized as follows:
Caption: General schematic of the Halex route to trifluoromethylpyridines.
Detailed Cost and Process Analysis
| Parameter | Halogen Exchange (Halex) Route | Commentary |
| Starting Materials Cost | Low | Picolines are inexpensive, commodity chemicals derived from coal tar or synthetic sources. |
| Key Reagent Costs | Chlorine (low), Anhydrous HF (moderate) | While chlorine is cheap, anhydrous hydrogen fluoride is a hazardous and corrosive material requiring specialized handling and infrastructure, which adds to the capital and operational costs.[8] |
| Capital Expenditure | High | This route often employs high temperatures (>300°C) and potentially high pressures, necessitating robust, corrosion-resistant reactors (e.g., Hastelloy).[5][8] Vapor-phase reactors with fluidized catalyst beds are common in industrial settings.[6] |
| Process Scalability | Excellent | The process is well-established for multi-ton scale production.[9] |
| Yields | Good to Excellent | Yields can be high, but are often dependent on careful control of reaction conditions to manage the formation of by-products.[5] |
| Waste Generation | High | The initial chlorination step can produce a mixture of chlorinated species, and the process generates significant amounts of HCl. The recycling of unwanted by-products is crucial for economic viability.[5][6] |
| Key Economic Driver | Low cost of raw materials and high throughput for specific, high-demand isomers. | The ability to recycle under- or over-chlorinated by-products back into the process stream is a significant factor in reducing overall production costs.[5][6] |
Experimental Protocol: Vapor-Phase Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
This protocol is a generalized representation based on established industrial practices.[5][8]
-
Reactor Setup: A corrosion-resistant (e.g., Monel or nickel-lined) tubular reactor is packed with a suitable fluorination catalyst, such as chromium oxyfluoride or iron fluoride.[5] The reactor is heated to the desired temperature range, typically between 300-450°C.
-
Reactant Feed: A pre-vaporized stream of 2,3-dichloro-5-(trichloromethyl)pyridine and a stream of anhydrous hydrogen fluoride (HF) are introduced into the reactor. The molar ratio of HF to the organic substrate is a critical parameter, often ranging from 3:1 to 15:1.
-
Reaction: The gaseous mixture passes through the heated catalyst bed. The contact time is carefully controlled to maximize the conversion to the desired trifluoromethyl product while minimizing the formation of over-fluorinated or decomposition products.
-
Quenching and Separation: The reactor effluent, a mixture of the desired product, HCl, excess HF, and by-products, is passed through a scrubbing system to neutralize and remove acidic gases. The organic phase is then condensed.
-
Purification: The crude product is purified by fractional distillation to separate the target 2,3-dichloro-5-(trifluoromethyl)pyridine from starting material and any partially fluorinated intermediates.
Building from the Ground Up: Cyclocondensation with CF3-Containing Building Blocks
An alternative strategy involves constructing the pyridine ring from acyclic precursors that already incorporate the trifluoromethyl group. This "building block" approach offers greater regiochemical control and is often employed for the synthesis of TFMP derivatives that are not readily accessible via the Halex route.[1][10]
Synthetic Pathway Overview
Caption: General schematic of the cyclocondensation route.
Detailed Cost and Process Analysis
| Parameter | Cyclocondensation Route | Commentary |
| Starting Materials Cost | Moderate to High | Trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, are significantly more expensive than picolines.[10] |
| Key Reagent Costs | Generally Low to Moderate | Reagents for cyclocondensation are often standard laboratory or industrial chemicals (e.g., ammonia, simple aldehydes/ketones). |
| Capital Expenditure | Low to Moderate | These reactions are typically performed in standard glass-lined or stainless-steel reactors under less forcing conditions (lower temperatures and pressures) than the Halex process. |
| Process Scalability | Good | While scalable, the higher cost of starting materials may limit its application to higher-value products like pharmaceuticals. |
| Yields | Variable | Yields can be good, but are highly dependent on the specific building blocks and reaction partners used. |
| Waste Generation | Moderate | The atom economy can be higher than the Halex route, but purification of the final product from reaction side-products is still required. |
| Key Economic Driver | High regioselectivity and access to diverse substitution patterns not achievable through the Halex route. | This method is ideal for producing specific isomers required for many modern pharmaceutical and agrochemical targets.[1][11] |
Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative
This protocol is based on the synthesis of Flonicamid, an insecticide containing a 4-TFMP moiety.[1]
-
Reaction Setup: A suitable reactor is charged with a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, and an appropriate solvent.
-
Condensation: The reaction proceeds via condensation with an ammonia source and another carbonyl-containing component to form the pyridine ring. The specific conditions (temperature, catalyst) will vary depending on the chosen substrates.
-
Workup: Upon reaction completion, the mixture is worked up to remove catalysts and by-products. This may involve aqueous washes, extractions, and solvent removal.
-
Purification: The crude product is purified, typically by crystallization or column chromatography, to yield the desired substituted 4-(trifluoromethyl)pyridine.
The Modern Approach: Direct C-H Trifluoromethylation
Recent advances in synthetic methodology have focused on the direct introduction of a CF3 group onto a pre-existing pyridine ring, bypassing the need for harsh chlorination and fluorination steps.[12] These methods often employ radical, nucleophilic, or electrophilic trifluoromethylating reagents.
Synthetic Pathway Overview
Caption: General schematic of direct C-H trifluoromethylation.
Detailed Cost and Process Analysis
| Parameter | Direct C-H Trifluoromethylation | Commentary |
| Starting Materials Cost | Low to High | The cost of the pyridine starting material is often low, but the cost of the trifluoromethylating reagent can be very high. |
| Key Reagent Costs | High to Very High | Reagents like Togni's reagent or Umemoto's reagents are expensive and typically used in academic or early-stage discovery settings.[13] Cheaper sources like trifluoroacetic acid or Langlois' reagent (NaSO2CF3) are being developed for larger-scale applications.[12][14] |
| Capital Expenditure | Low to Moderate | Reactions are often run in standard reactors. Photoredox-catalyzed reactions require specialized photoreactors, which adds a moderate capital cost. |
| Process Scalability | Challenging | Scalability is a major hurdle due to reagent cost, catalyst loading, and sometimes the need for specialized equipment (e.g., for photochemistry). |
| Yields | Moderate to Good | Yields are often good, but regioselectivity can be a significant issue, leading to mixtures of isomers that are difficult to separate.[12] |
| Waste Generation | Moderate | While atom economy can be poor depending on the reagent, the overall process mass intensity may be lower than the multi-step Halex route if a high-yielding, selective process can be developed. |
| Key Economic Driver | Late-stage functionalization and rapid access to novel analogs for discovery chemistry. | The ability to directly trifluoromethylate a complex, late-stage intermediate is a powerful tool in medicinal chemistry, though currently less economically viable for large-scale manufacturing. |
Comparative Cost Summary
| Synthetic Route | Starting Material Cost | Reagent/Process Cost | Scalability | Best For |
| Halogen Exchange (Halex) | $ |
| Excellent | High-volume, commodity TFMP intermediates (e.g., for agrochemicals).[5][9] |
| Cyclocondensation |
| $ | Good | Regiospecific synthesis of complex or high-value TFMPs (e.g., for pharmaceuticals).[1][15] |
| Direct C-H Trifluoromethylation | $ |
| Poor to Moderate | Rapid analog synthesis, late-stage functionalization in drug discovery.[12] |
Relative cost indicators: $ (Low) to
(Very High)
Conclusion and Future Outlook
For the large-scale, industrial synthesis of simple trifluoromethylpyridines, the Halogen Exchange (Halex) route remains the most economically viable option due to its reliance on inexpensive starting materials and proven scalability.[5][6] Its primary drawbacks are the high capital investment for specialized equipment and the generation of significant waste streams, which must be managed and recycled to maintain cost-effectiveness.
The Cyclocondensation route provides a crucial alternative for accessing specific isomers and more complex substitution patterns that are essential for the pharmaceutical industry.[1] While the starting material costs are higher, the milder reaction conditions and high regioselectivity justify its use for high-value products.
Direct C-H Trifluoromethylation represents the cutting edge of synthetic innovation in this area.[12] Currently, the high cost of trifluoromethylating reagents limits its industrial applicability. However, as less expensive and more efficient reagents and catalytic systems are developed, this approach holds significant promise for becoming a more cost-competitive and environmentally benign alternative in the future.[16][17] The choice of synthetic route is therefore a strategic decision, balancing the immediate costs of raw materials and processing against the long-term value, scale, and structural complexity of the target trifluoromethylpyridine.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. marketresearchfuture.com [marketresearchfuture.com]
A Comparative Guide to Evaluating the Impact of the Trifluoromethyl Group on Compound Lipophilicity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This guide provides an in-depth analysis of the CF3 group's impact on lipophilicity, a critical parameter in drug design. We will explore the theoretical underpinnings, compare experimental methodologies for its determination, and provide practical insights for leveraging this powerful functional group in drug discovery.
The Fundamental Importance of Lipophilicity in Drug Design
Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to dissolve in non-polar environments.[4] In drug development, this property is a double-edged sword. A sufficient degree of lipophilicity is essential for a drug to traverse the lipid-rich barriers of cell membranes, a prerequisite for reaching its intracellular target and exerting its therapeutic effect.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][6] Therefore, the precise modulation of lipophilicity is a key challenge in optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]
The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[4][8] This is expressed as its logarithm, LogP.[4][8]
-
LogP > 0 : The compound is more soluble in the lipid phase (lipophilic).
-
LogP < 0 : The compound is more soluble in the aqueous phase (hydrophilic).
-
LogP = 0 : The compound has equal solubility in both phases.
For ionizable compounds, the distribution is pH-dependent. In such cases, the distribution coefficient (D), or its logarithm LogD, is a more relevant descriptor at a specific pH, often physiological pH 7.4.[9][10] LogD accounts for all species of the compound (ionized and unionized) in both phases.[9][10]
The Trifluoromethyl Group: A Potent Modulator of Lipophilicity
The trifluoromethyl group is a powerful tool for increasing a compound's lipophilicity.[1][2][11] This effect stems from the high electronegativity of the fluorine atoms, which creates a strong dipole moment and alters the electronic and steric properties of the molecule.[1][12] The introduction of a CF3 group can significantly enhance a drug's membrane permeability, aiding in its absorption and distribution.[2][11][13]
However, the impact of a CF3 group on lipophilicity is not always straightforward and can be context-dependent.[14][15] The position of the CF3 group within the molecule and the overall electronic environment can influence its effect.[14] For instance, trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, while the effect is less pronounced at other positions.[14]
Experimental Determination of Lipophilicity: A Comparative Overview
Accurate determination of LogP and LogD is crucial for understanding a compound's behavior. Several experimental methods are available, each with its own advantages and limitations.
The shake-flask method is the traditional and most widely accepted technique for determining LogP.[8][16] It directly measures the partition coefficient by dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration of the compound in each phase.[8][16]
Advantages:
-
Considered the "gold standard" for its direct measurement of the partition coefficient.[8][17]
-
Accurate for LogP values in the range of -2 to 4.[8]
Disadvantages:
-
Requires relatively large amounts of pure compound.[8]
-
Prone to errors from emulsion formation and improper phase separation, especially for highly lipophilic compounds.[8]
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[17]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).[17]
-
Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). Add a small aliquot of the compound's stock solution.
-
Equilibration: Shake the vial for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in PBS])
RP-HPLC has become a popular and efficient method for estimating LogP, particularly in high-throughput screening settings.[8][19][20] This technique correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[21][22]
Advantages:
-
Rapid and amenable to automation.[18]
-
Requires only a small amount of compound and is less sensitive to impurities.[22]
-
Can be used for a wider range of lipophilicities, including highly lipophilic compounds.[20][22]
Disadvantages:
-
An indirect method that provides an estimated LogP value.
-
The correlation between retention time and LogP can be influenced by factors such as the choice of stationary phase and mobile phase composition.[21]
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[21]
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of their retention factors (k') against their known LogP values.[20]
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.
-
Calculation: Calculate the retention factor (k') for the test compound and use the calibration curve to determine its LogP value.[20]
In Silico Prediction of Lipophilicity
A variety of computational tools are available to predict LogP based on a compound's chemical structure.[23][24][25] These methods can be broadly categorized as:
-
Fragment-based methods: These approaches calculate LogP by summing the contributions of individual atoms or molecular fragments.[23][26][27]
-
Property-based methods: These methods use molecular properties such as molecular weight, surface area, and polarizability to predict LogP.
Advantages:
-
Rapid and cost-effective.[20]
-
Useful for virtual screening of large compound libraries.
Disadvantages:
-
Predictions can be inaccurate, especially for novel chemical scaffolds.[8]
-
Different algorithms can yield significantly different LogP values for the same compound.[8]
Popular In Silico Tools:
-
ACD/LogP: A commercial software that uses a combination of fragment-based and property-based methods.[28]
-
Molinspiration: A free online tool that uses a fragment-based approach.[26]
-
SwissADME: A free web tool that provides predictions for a range of physicochemical properties, including LogP.[29]
Comparative Analysis: The Impact of the Trifluoromethyl Group
To illustrate the impact of the CF3 group on lipophilicity, the following table presents a comparison of experimentally determined LogP values for pairs of analogous compounds with and without a trifluoromethyl group.
| Parent Compound | LogP | CF3-Containing Analog | LogP | ΔLogP (CF3 - Parent) | Reference |
| Toluene | 2.73 | Trifluorotoluene | 3.17 | +0.44 | [Hansch et al., 1995] |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.49 | +1.59 | [Hansch et al., 1995] |
| Phenol | 1.46 | 3-(Trifluoromethyl)phenol | 2.58 | +1.12 | [Hansch et al., 1995] |
| Benzoic Acid | 1.87 | 3-(Trifluoromethyl)benzoic acid | 3.05 | +1.18 | [Hansch et al., 1995] |
| Methyl cyclopropanecarboxylate | 1.10 | Methyl 1-(trifluoromethyl)cyclopropanecarboxylate | 1.70 | +0.60 | [Chernykh, A. V., et al., 2020][30] |
As the data demonstrates, the introduction of a trifluoromethyl group consistently increases the LogP value, indicating a significant enhancement in lipophilicity.
Bioisosteric Considerations
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The trifluoromethyl group is often considered a bioisostere for other groups, such as the methyl, ethyl, isopropyl, and nitro groups.[31][32] However, as the data below illustrates, these groups can have markedly different effects on lipophilicity.
| Group | Hansch Hydrophobicity Parameter (π) | Relative Lipophilicity |
| -H | 0.00 | Baseline |
| -CH3 | 0.56 | Moderate |
| -CH2CH3 | 1.02 | High |
| -CH(CH3)2 | 1.53 | Very High |
| -CF3 | 0.88 | High |
| -Cl | 0.71 | Moderate-High |
| -NO2 | -0.28 | Low (Hydrophilic) |
Data sourced from Hansch et al., 1995.
This table highlights that while the trifluoromethyl group is sterically similar to an ethyl or isopropyl group, its contribution to lipophilicity is distinct.[31] This provides medicinal chemists with a valuable tool to fine-tune the lipophilicity of a lead compound while maintaining or improving its binding affinity.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for modulating compound lipophilicity. Its incorporation generally leads to a significant increase in lipophilicity, which can be advantageous for improving membrane permeability and bioavailability. However, the magnitude of this effect is context-dependent and should be carefully evaluated for each new chemical series.
A comprehensive understanding of the experimental and in silico methods for determining lipophilicity is essential for making informed decisions during the drug design and optimization process. By carefully considering the impact of the trifluoromethyl group on lipophilicity, researchers can more effectively design drug candidates with improved ADMET properties and a higher probability of clinical success.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. omicsonline.org [omicsonline.org]
- 5. LogD/LogP - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. acdlabs.com [acdlabs.com]
- 19. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.chemaxon.com [docs.chemaxon.com]
- 24. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. On-line Software [vcclab.org]
- 26. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 27. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. acdlabs.com [acdlabs.com]
- 29. m.youtube.com [m.youtube.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of complex molecules are paramount to discovery. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Reactivity and Toxicity Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards based on its structural motifs and data from analogous compounds.
The molecule combines a pyridine ring with three distinct halogen-containing functional groups: a bromo group, a chloro group, and a trifluoromethyl group. This combination suggests the following potential hazards:
-
Irritation: Like many halogenated pyridines, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1]
-
Toxicity: It is prudent to assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. The trifluoromethyl group can enhance lipophilicity, potentially increasing absorption.
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing and reducing agents.
-
Combustion Byproducts: In the event of a fire, this compound may decompose to produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen fluoride.
Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, PPE is your final and critical barrier.[2][3] The selection of appropriate PPE must be deliberate and informed by the specific hazards of this compound.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical to prevent dermal absorption. Not all glove materials offer the same level of protection against different chemicals.
| Glove Type | Recommendation | Rationale |
| Primary Gloves | Nitrile or Neoprene | These materials have demonstrated good resistance to a wide range of chemicals, including halogenated organic compounds.[4][5] |
| Double Gloving | Recommended | Wearing two pairs of gloves provides an additional layer of protection in case the outer glove is compromised. |
| Inspection | Mandatory before each use | Visually inspect gloves for any signs of degradation, punctures, or tears before donning.[6] |
| Replacement | Every 30-60 minutes or immediately upon contamination | Regular replacement minimizes the risk of breakthrough.[2] If you know or suspect contact with the chemical, change gloves immediately.[2] |
Proper Glove Removal Technique:
To prevent cross-contamination, use the "glove-in-glove" technique for removal. This involves pinching the palm of one gloved hand to remove the first glove, then sliding the ungloved fingers of that hand inside the cuff of the remaining glove to peel it off. This ensures that the contaminated outer surfaces are not touched with bare skin.[2]
Eye and Face Protection: Shielding from Splashes and Vapors
Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Chemical Splash Goggles: These are mandatory and should conform to recognized standards such as OSHA's 29 CFR 1910.133 or European Standard EN166. Safety glasses with side shields do not provide adequate protection against chemical splashes.[3]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[6]
Protective Clothing: Preventing Skin Contact
-
Laboratory Coat: A fully buttoned lab coat made of a suitable material should be worn at all times.[3][4][5]
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron or gown worn over the lab coat.
-
Appropriate Attire: Long pants and closed-toe shoes are a baseline requirement in any laboratory setting.[3]
Respiratory Protection: A Necessary Precaution in Specific Scenarios
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6] If work must be performed outside of a fume hood, or if there is a risk of generating aerosols or dust, respiratory protection is required.
-
Respirator Type: A NIOSH-approved respirator with a particulate filter (P95 or P100) may be sufficient for handling the solid form if it is dusty. For situations with potential vapor exposure, a respirator with an organic vapor cartridge is necessary.
-
Fit Testing and Training: As per OSHA regulations, anyone required to wear a respirator must be properly fit-tested and trained in its use.[2]
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in your laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[4][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Access: Store in a locked cabinet or a restricted area to limit access to authorized personnel.[6]
Handling and Use
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[5][6]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment.[6]
-
Avoid Dust and Aerosol Formation: Handle the solid form carefully to avoid generating dust.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Spill Management
-
Minor Spills (within a fume hood):
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualizing the Workflow: A Process for Safety
To ensure a consistent and safe approach, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE selection and handling workflow.
Caption: Spill response decision workflow.
By integrating these principles and protocols into your daily laboratory operations, you can handle this compound with the confidence that comes from a deep-seated culture of safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pppmag.com [pppmag.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
